molecular formula C7H9BrO5 B180679 Dimethyl 3-bromo-2-oxopentanedioate CAS No. 148728-48-7

Dimethyl 3-bromo-2-oxopentanedioate

Cat. No.: B180679
CAS No.: 148728-48-7
M. Wt: 253.05 g/mol
InChI Key: MILNARYFLZZSHA-UHFFFAOYSA-N
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Description

Dimethyl 3-bromo-2-oxopentanedioate is a brominated keto ester that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a reactive alpha-keto ester and a bromine substituent, makes it a suitable precursor for the construction of complex heterocyclic scaffolds. For instance, related 3-oxopentanedioate esters are employed in one-pot synthetic routes to access pyridinone cores, which are privileged structures in drug discovery due to their ability to act as biomolecular mimetics and kinase hinge-binding motifs . The presence of the bromine atom allows for further functionalization via cross-coupling reactions, enabling researchers to diversify molecular structures efficiently. As such, this compound holds significant potential for the synthesis and exploration of new bioactive small molecules for research applications. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

dimethyl 3-bromo-2-oxopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO5/c1-12-5(9)3-4(8)6(10)7(11)13-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILNARYFLZZSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617989
Record name Dimethyl 3-bromo-2-oxopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148728-48-7
Record name Dimethyl 3-bromo-2-oxopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Dimethyl 3-bromo-2-oxopentanedioate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl 3-bromo-2-oxopentanedioate from dimethyl 2-oxoglutarate. This key chemical transformation provides a valuable intermediate for the synthesis of various organic molecules, including dimethyl 2-oxoglutaconate. This document details the experimental protocol, presents quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.

Introduction

This compound is a halogenated derivative of dimethyl 2-oxoglutarate, a cell-permeable form of the Krebs cycle intermediate α-ketoglutarate. The introduction of a bromine atom at the α-position to one of the carbonyl groups significantly enhances the synthetic utility of the molecule, making it a versatile precursor for the introduction of various functionalities through nucleophilic substitution or elimination reactions. Notably, it serves as a direct precursor to dimethyl (E)-2-oxoglutaconate via dehydrobromination.[1]

Reaction Scheme

The synthesis of this compound is achieved through the α-bromination of dimethyl 2-oxoglutarate. A common and effective method involves the use of copper(II) bromide as the brominating agent.

Reaction_Scheme cluster_reactants Reactants cluster_product Product DM_2_oxoglutarate Dimethyl 2-oxoglutarate DM_3_bromo This compound DM_2_oxoglutarate->DM_3_bromo EtOAc/CHCl3, Reflux CuBr2 Copper(II) Bromide (CuBr2) CuBr2->DM_3_bromo

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from dimethyl 2-oxoglutarate using copper(II) bromide.[2]

Materials:

  • Dimethyl 2-oxoglutarate

  • Copper(II) bromide (CuBr₂)

  • Ethyl acetate (EtOAc)

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of ethyl acetate (160 mL), add copper(II) bromide (11.5 g, 51.7 mmol).

  • To this suspension, add a solution of dimethyl 2-oxoglutarate (3.00 g, 17.2 mmol) in chloroform (80 mL).

  • Heat the reaction mixture to reflux and maintain it overnight.

  • After cooling to room temperature, remove the volatile solvents using a rotary evaporator.

  • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (3:2) as the eluent.

  • The product, this compound, is obtained as a yellow oil.

Experimental_Workflow start Start add_reagents Combine Dimethyl 2-oxoglutarate, CuBr2, EtOAc, and CHCl3 start->add_reagents reflux Reflux overnight add_reagents->reflux cool Cool to room temperature reflux->cool evaporate Evaporate solvents cool->evaporate chromatography Purify by SiO2 column chromatography (Hexane:EtOAc = 3:2) evaporate->chromatography product Obtain this compound (Yellow oil) chromatography->product end End product->end

References

An In-depth Technical Guide to Dimethyl 3-bromo-2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 148728-48-7

This technical guide provides a comprehensive overview of Dimethyl 3-bromo-2-oxopentanedioate, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated keto-diester. The following tables summarize its key physical and computational properties based on available data.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 148728-48-7[1]
Molecular Formula C₇H₉BrO₅[1]
Molecular Weight 253.05 g/mol [1]
Purity ≥95%[2]
Appearance Not specified-
Storage Temperature Ambient Storage[2]

Table 2: Computational Data

DescriptorValueSource
InChI 1S/C7H9BrO5/c1-12-5(9)3-4(8)6(10)7(11)13-2/h4H,3H2,1-2H3[2]
InChIKey MILNARYFLZZSHA-UHFFFAOYSA-N[2]
SMILES COC(=O)C(C(=O)OC)C(C)Br-

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The signal word for this chemical is "Warning".[2] Appropriate personal protective equipment (PPE) should be used when handling this compound.

Experimental Protocols

This compound is a valuable synthetic intermediate. The following sections detail its synthesis and a key reaction.

Synthesis of this compound

A known method for the synthesis of this compound involves the bromination of Dimethyl 2-oxopentanedioate.

Experimental Protocol:

  • Materials:

    • Dimethyl 2-oxopentanedioate

    • Copper(II) bromide (CuBr₂)

    • Ethyl acetate (EtOAc)

    • Chloroform (CHCl₃)

  • Procedure:

    • A solution of Dimethyl 2-oxopentanedioate in chloroform is prepared.

    • This solution is added to a solution of copper(II) bromide in ethyl acetate at room temperature.

    • The reaction mixture is heated to reflux.

    • Upon completion of the reaction, the mixture is worked up to isolate the desired product, this compound.

Diagram 1: Synthesis Workflow

G cluster_start Starting Materials start1 Dimethyl 2-oxopentanedioate in Chloroform process1 Addition at Room Temperature start1->process1 start2 Copper(II) Bromide in Ethyl Acetate start2->process1 process2 Heating to Reflux process1->process2 process3 Reaction Work-up process2->process3 product This compound process3->product

Caption: Workflow for the synthesis of this compound.

Dehydrobromination to Dimethyl (E)-2-oxoglutaconate

This compound serves as a precursor to Dimethyl (E)-2-oxoglutaconate through a dehydrobromination reaction. This elimination reaction introduces a double bond into the molecule. While the specific experimental details from the primary literature were not accessible, the general transformation is outlined below.

Conceptual Protocol:

  • Reactant: this compound

  • Reagent: A suitable base to facilitate the elimination of hydrogen bromide.

  • Solvent: An appropriate organic solvent.

  • Procedure: The base is added to a solution of this compound in the chosen solvent. The reaction is stirred, likely at a specific temperature, until completion. An aqueous work-up followed by extraction and purification would yield the desired Dimethyl (E)-2-oxoglutaconate.

Diagram 2: Dehydrobromination Reaction

G reactant This compound process Dehydrobromination (Elimination of HBr) reactant->process reagent Base reagent->process product Dimethyl (E)-2-oxoglutaconate process->product

Caption: Conceptual workflow for the dehydrobromination of this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile building block in organic synthesis. Its reactivity allows for the introduction of further functionality, making it a valuable precursor for more complex molecules. The resulting product of its dehydrobromination, Dimethyl (E)-2-oxoglutaconate, is also a useful intermediate in the synthesis of various heterocyclic compounds.

Conclusion

This compound is a key chemical intermediate with well-defined properties and synthetic utility. This guide provides essential technical data and experimental context for its synthesis and subsequent reactions, aiming to support researchers and scientists in their endeavors within drug discovery and chemical development. Further investigation into its potential biological activities could unveil new applications for this versatile molecule.

References

"Dimethyl 3-bromo-2-oxopentanedioate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Dimethyl 3-bromo-2-oxopentanedioate, a chemical intermediate with applications in organic synthesis.

Core Chemical Data

The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₉BrO₅[1][2][3][4]
Molecular Weight 253.05 g/mol [1][4][5]

Synthesis and Applications

This compound serves as an intermediate in the synthesis of other chemical compounds. For instance, it is used in the preparation of Dimethyl 2-Oxoglutaconate. The synthesis of this compound can be achieved through the bromination of a precursor molecule. A general approach involves reacting dimethyl 2-oxoglutarate with a brominating agent like copper(II) bromide in a suitable solvent, followed by purification.

While a detailed, step-by-step experimental protocol for a specific reaction is not available, the logical workflow for its synthesis can be conceptualized as a sequence of key stages.

logical_workflow Logical Workflow: Synthesis of this compound A Reactant Preparation (e.g., Dimethyl 2-oxoglutarate) B Bromination Reaction A->B Addition of brominating agent C Work-up and Extraction B->C Quenching and phase separation D Purification (e.g., Column Chromatography) C->D Isolation of crude product E Final Product: This compound D->E Pure compound

Caption: Logical workflow for the synthesis of this compound.

References

Spectroscopic Profile of Dimethyl 3-bromo-2-oxopentanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 3-bromo-2-oxopentanedioate, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound characterization and quality control in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.40dd9.3, 5.9CHBr
3.95s-OCH₃
3.71s-OCH₃
3.34dd17.3, 5.9CH₂
3.06dd17.3, 9.3CH₂

Solvent: CDCl₃, Instrument: 400 MHz NMR Spectrometer

Table 2: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (alkane)
~1755StrongC=O stretch (α-keto ester)
~1735StrongC=O stretch (ester)
~1250StrongC-O stretch (ester)
~650MediumC-Br stretch

Prediction based on characteristic frequencies of α-keto esters and related compounds.

Table 3: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
253/255Moderate[M]⁺ (Molecular ion with Br isotopes)
194/196High[M - COOCH₃]⁺
173Moderate[M - Br]⁺
114High[M - Br - COOCH₃]⁺
59Very High[COOCH₃]⁺

Prediction based on common fragmentation patterns of α-keto esters.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a 5 mm NMR tube. The ¹H NMR spectrum was recorded on a Varian 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum is based on the analysis of a thin film of the compound on a salt plate (NaCl). The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with data collected over a range of 4000-600 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or following gas chromatographic separation. The ionization energy would be set to 70 eV.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Dimethyl 3-bromo-2-oxopentanedioate Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H NMR) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Reactivity of Dimethyl 3-bromo-2-oxopentanedioate with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-bromo-2-oxopentanedioate is a highly functionalized organic molecule with significant potential as a versatile building block in synthetic chemistry. Its unique arrangement of a ketone, two ester groups, and a reactive bromine atom on a pentanedioate backbone makes it a prime candidate for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles. The core of its reactivity lies in conjugate addition, often followed by subsequent elimination or cyclization reactions, opening pathways to complex molecular architectures, including various heterocyclic systems of medicinal interest. This document details the expected reaction mechanisms, provides generalized experimental protocols, and presents key data in a structured format to facilitate its application in research and drug development.

Introduction to this compound

This compound possesses a chemical structure ripe for synthetic manipulation. The presence of electron-withdrawing ketone and ester functionalities activates the molecule for nucleophilic attack. The bromine atom at the 3-position serves as a good leaving group, paving the way for a variety of substitution and elimination reactions. This combination of functional groups suggests that the primary mode of reaction with "soft" nucleophiles will be conjugate addition to the α,β-unsaturated system that can be formed upon elimination of HBr, or direct substitution at the bromine-bearing carbon. The resulting products can serve as valuable intermediates in the synthesis of diverse compounds, including but not limited to, substituted amino acids, heterocycles such as pyridazinones and pyrazoles, and other complex molecular scaffolds.

Core Reactivity Profiles with Nucleophiles

The reactivity of this compound is dominated by its electrophilic nature at several key positions. The primary reaction pathway with many nucleophiles is anticipated to be a conjugate addition, a reaction characteristic of α,β-unsaturated carbonyl compounds. While the starting material is a saturated bromo-compound, it is in equilibrium with its more reactive unsaturated analogue or can undergo an initial substitution followed by elimination.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is expected to proceed via a conjugate addition mechanism. The amine attacks the electrophilic carbon in a Michael-type addition. This is often followed by the elimination of hydrogen bromide (dehydrobromination), which can occur spontaneously or be promoted by a base, to yield a stable enamine product.

A particularly noteworthy reaction is with hydrazine and its derivatives. The initial conjugate addition and dehydrobromination are followed by an intramolecular cyclization, leading to the formation of pyridazinone heterocycles, a scaffold found in many biologically active compounds.

Reaction with Thiol Nucleophiles

Thiols are "soft" nucleophiles and are expected to undergo conjugate addition to the β-carbon of the α,β-unsaturated intermediate of this compound. This reaction is anticipated to form a stable carbon-sulfur bond, leading to the corresponding thioether derivative.

Reaction with Carbon Nucleophiles

The reactivity with carbon nucleophiles is expected to be dependent on the "hardness" or "softness" of the nucleophile.

  • "Soft" Carbon Nucleophiles: Enolates and organocuprates are predicted to favor conjugate addition, attacking the β-carbon to form a new carbon-carbon bond. This provides a powerful method for extending the carbon skeleton of the molecule.

  • "Hard" Carbon Nucleophiles: Grignard reagents and organolithium compounds are expected to preferentially attack the "harder" electrophilic center, the ketone carbonyl group, in a 1,2-addition fashion.

Reaction with Other Nucleophiles

Other nucleophiles, such as azide and cyanide, are also expected to participate in conjugate addition reactions, leading to the introduction of versatile functional groups that can be further elaborated.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the public domain, the following table summarizes the expected reaction products with various nucleophiles based on the well-established reactivity of analogous compounds, such as dimethyl (3'-bromo-2'-oxopropylidene)propanedioate[1].

Nucleophile ClassRepresentative NucleophileExpected Reaction TypePredicted Product Structure
Amines (Primary)R-NH₂Conjugate Addition, DehydrobrominationDimethyl 2-(1-(alkylamino)ethylidene)-3-oxopentanedioate
Amines (Secondary)R₂NHConjugate Addition, DehydrobrominationDimethyl 2-(1-(dialkylamino)ethylidene)-3-oxopentanedioate
HydrazinesH₂NNH₂Conjugate Addition, Dehydrobromination, CyclizationMethyl 6-(methoxycarbonyl)-5-oxo-2,5-dihydropyridazine-3-carboxylate
ThiolsR-SHConjugate AdditionDimethyl 3-(alkylthio)-2-oxopentanedioate
Enolates⁻CH(CO₂Et)₂Conjugate AdditionTetraethyl 3-acetyl-3-methylpropane-1,1,2,2-tetracarboxylate
Organocuprates(CH₃)₂CuLiConjugate AdditionDimethyl 3-methyl-2-oxopentanedioate
Grignard ReagentsCH₃MgBr1,2-Addition to KetoneDimethyl 3-bromo-2-hydroxy-2-methylpentanedioate
AzidesNaN₃Conjugate AdditionDimethyl 3-azido-2-oxopentanedioate
CyanidesKCNConjugate AdditionDimethyl 3-cyano-2-oxopentanedioate

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with representative nucleophiles.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add benzylamine (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the corresponding enamine.

Protocol 2: Synthesis of a Pyridazinone Derivative using Hydrazine

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the pyridazinone derivative.

Visualizations

Reaction_Pathway reagent Dimethyl 3-bromo- 2-oxopentanedioate intermediate Conjugate Addition Intermediate reagent->intermediate Conjugate Addition nucleophile Nucleophile (NuH) nucleophile->intermediate product Dehydrobromination Product intermediate->product - HBr

General reaction pathway of this compound.

Pyridazinone_Synthesis start Dimethyl 3-bromo- 2-oxopentanedioate addition_product Addition Product start->addition_product hydrazine Hydrazine (H2NNH2) hydrazine->addition_product elimination_product Dehydrobromination Intermediate addition_product->elimination_product - HBr pyridazinone Pyridazinone Product elimination_product->pyridazinone Intramolecular Cyclization

Proposed synthesis of a pyridazinone derivative.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Combine Reactant and Nucleophile in Solvent run_reaction Stir at Appropriate Temperature prep_reagents->run_reaction monitor_reaction Monitor by TLC run_reaction->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify analyze Spectroscopic Characterization (NMR, IR, MS) purify->analyze

Generalized experimental workflow for nucleophilic reactions.

Conclusion

This compound is a highly promising synthetic intermediate with a rich and versatile reactivity profile. Its reactions are primarily governed by the principles of conjugate addition, followed by potential elimination or cyclization pathways, providing access to a wide array of complex molecular structures. The ability to readily form functionalized enamines and important heterocyclic scaffolds like pyridazinones underscores its potential utility in medicinal chemistry and drug discovery. While specific experimental data for this exact compound is sparse, the predictable nature of its reactivity, based on well-understood organic chemistry principles and data from close analogs, provides a solid foundation for its exploration and application in novel synthetic strategies. Further research into the full scope of its reactivity and the biological evaluation of its derivatives is highly encouraged.

References

An In-depth Technical Guide to the Electrophilicity of Dimethyl 3-bromo-2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-bromo-2-oxopentanedioate is a highly functionalized organic molecule possessing significant electrophilic character. The presence of multiple electron-withdrawing groups, including two ester moieties and a ketone, flanking a bromine-bearing carbon atom, renders this compound a potent substrate for a variety of nucleophilic reactions. This technical guide provides a comprehensive overview of the electrophilicity of this compound, detailing its molecular characteristics, reactivity profile, and potential applications in organic synthesis and as a research tool. Due to the limited availability of specific quantitative kinetic data in the public domain, this guide also draws upon the broader context of α-haloketone reactivity to provide a thorough theoretical framework.

Introduction

α-Haloketones are a well-established class of reactive intermediates in organic chemistry, valued for their ability to act as versatile electrophiles. The electrophilicity of the α-carbon is significantly enhanced by the inductive effect of the adjacent carbonyl group, making it susceptible to nucleophilic attack. This compound represents a particularly activated example of this class, with additional electron-withdrawing ester groups further increasing its reactivity. Understanding the electrophilic nature of this compound is crucial for its effective utilization in the synthesis of complex molecules and for its potential development as a covalent probe or inhibitor in biological systems.

Molecular Structure and Physicochemical Properties

The electrophilicity of this compound is a direct consequence of its molecular structure. The key features contributing to its reactivity are:

  • α-Bromoketone Moiety: The core of its electrophilicity lies in the carbon-bromine bond at the α-position to the ketone. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, making the carbon atom electron-deficient and a prime target for nucleophiles.

  • Geminal Diester Group: The presence of two ester groups on the adjacent carbon further delocalizes electron density away from the reactive center, enhancing its electrophilic character.

A summary of the available physicochemical data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 148728-48-7Chemical Suppliers
Molecular Formula C₇H₉BrO₅Chemical Suppliers
Molecular Weight 253.05 g/mol Chemical Suppliers
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Solubility No data available-
Boiling Point No data available-
Melting Point No data available-

Electrophilic Reactivity and Reaction Profile

The high electrophilicity of this compound allows it to participate in a range of nucleophilic substitution and addition reactions. A key study by Cameron, Read, and Stavrakis on a closely related compound, dimethyl (3'-bromo-2'-oxopropylidene)propanedioate, highlights the diverse reactivity of this class of compounds. The abstract of this work indicates that these highly electrophilic alkenes react with a variety of nucleophiles.[1]

Based on the general reactivity of α-haloketones and the available information, the following reactions are anticipated for this compound:

  • Nucleophilic Substitution (Sₙ2): This is the most common reaction pathway for α-haloketones. A wide range of nucleophiles, including amines, thiols, alkoxides, and carbanions, can displace the bromide ion.

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.

  • Reactions with Soft Nucleophiles: Soft nucleophiles, such as iodide ions or phosphines, are expected to react readily at the electrophilic carbon center.

Due to a lack of specific experimental data, a table of reaction yields and conditions for the title compound cannot be provided. However, the general reaction scheme is illustrated below.

G reagent Dimethyl 3-bromo- 2-oxopentanedioate product Substituted Product reagent->product Sₙ2 Reaction favorskii Favorskii Rearrangement Product reagent->favorskii Favorskii Rearrangement nucleophile Nucleophile (Nu⁻) nucleophile->product base Strong Base base->favorskii

Caption: General reaction pathways for this compound.

Experimental Protocols

General Protocol for Nucleophilic Substitution:

  • Reaction Setup: A solution of the nucleophile (1.1 equivalents) in a suitable aprotic solvent (e.g., acetonitrile, THF, DMF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Electrophile: A solution of this compound (1.0 equivalent) in the same solvent is added dropwise to the stirred solution of the nucleophile at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with an appropriate aqueous solution (e.g., water, saturated ammonium chloride). The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by column chromatography, recrystallization, or distillation to afford the desired substituted product.

The following diagram illustrates a typical experimental workflow.

G start Start setup Reaction Setup: - Dissolve Nucleophile in Solvent - Inert Atmosphere start->setup addition Add Dimethyl 3-bromo- 2-oxopentanedioate Solution setup->addition monitor Monitor Reaction (TLC, LC-MS) addition->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for nucleophilic substitution.

Potential Applications in Drug Development and Chemical Biology

While no specific applications of this compound in drug development have been reported, its high electrophilicity suggests several potential uses:

  • Covalent Inhibitors: As a potent electrophile, this molecule could be explored as a warhead for targeted covalent inhibitors. By incorporating it into a scaffold that binds to a specific protein, the bromo-keto moiety could react with a nucleophilic residue (e.g., cysteine, lysine, histidine) in the active site, leading to irreversible inhibition.

  • Chemical Probes: It could serve as a versatile chemical probe to identify and label proteins with reactive nucleophilic residues. This can be a valuable tool in chemical proteomics for target identification and validation.

  • Building Block for Heterocyclic Synthesis: α-Haloketones are common precursors for the synthesis of a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

The logical relationship for its potential as a covalent inhibitor is depicted below.

G compound Dimethyl 3-bromo- 2-oxopentanedioate (Electrophile) binding Non-covalent Binding compound->binding protein Target Protein (with Nucleophilic Residue) protein->binding reaction Covalent Bond Formation binding->reaction inhibition Irreversible Inhibition reaction->inhibition

Caption: Logical pathway for covalent inhibition by an electrophilic compound.

Conclusion

This compound is a highly electrophilic molecule with significant potential in organic synthesis and as a tool for chemical biology and drug discovery. Its reactivity is governed by the presence of an α-bromoketone moiety further activated by two ester groups. While specific quantitative data on its electrophilicity remains scarce in the literature, the well-established chemistry of α-haloketones provides a strong foundation for predicting its reaction profile. Further research into the kinetics and synthetic applications of this compound is warranted to fully exploit its potential.

References

Dimethyl 3-bromo-2-oxopentanedioate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Dimethyl 3-bromo-2-oxopentanedioate (CAS No. 148728-48-7). The information is compiled from available Safety Data Sheets (SDS) to ensure safe laboratory practices. Due to a lack of extensive toxicological studies, this compound should be handled with the utmost care, assuming it is potentially hazardous.

Physicochemical and Hazard Information

While detailed reactivity and toxicological data are limited, the following tables summarize the known physical, chemical, and hazard properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 148728-48-7
Molecular Formula C₇H₉BrO₅
Appearance No data available
Odor No data available
Melting Point/Freezing Point No data available
Boiling Point and Boiling Range No data available
Flash Point No data available
Evaporation Rate No data available
Flammability (solid, gas) No data available
Upper/Lower Flammability or Explosive Limits No data available
Vapor Pressure No data available
Vapor Density No data available
Relative Density No data available
Solubility(ies) No data available
Partition Coefficient: n-octanol/water No data available
Auto-ignition Temperature No data available
Decomposition Temperature No data available
Viscosity No data available

Table 2: Hazard Identification and Classification

Hazard ClassGHS Classification
Acute Toxicity (Oral) No data available
Acute Toxicity (Dermal) No data available
Acute Toxicity (Inhalation) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Eye Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Note: The absence of data does not mean the substance is not hazardous. It should be handled with care.

Exposure Controls and Personal Protection

Given the unknown toxicological profile, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Table 3: Exposure Controls and Personal Protective Equipment

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
Hygiene Measures Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Handling, Storage, and First-Aid

Proper handling, storage, and emergency preparedness are crucial for minimizing risks associated with this compound.

Table 4: Handling, Storage, and First-Aid Procedures

ProcedureRecommendation
Safe Handling Avoid inhalation, ingestion, and contact with skin and eyes. Use personal protective equipment.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

Table 5: Fire-Fighting and Accidental Release Measures

MeasureInstruction
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards from the Chemical May emit toxic fumes of carbon oxides and hydrogen bromide under fire conditions.
Special Protective Equipment for Firefighters Wear self-contained breathing apparatus for firefighting if necessary.
Personal Precautions Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
Methods for Containment and Cleaning Up Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to disposal.

G cluster_prep Preparation and Handling cluster_emergency Emergency Procedures cluster_disposal Waste Disposal Hazard_Assessment Assess Hazards (Review SDS) Engineering_Controls Use Engineering Controls (Fume Hood) Hazard_Assessment->Engineering_Controls PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Engineering_Controls->PPE Handling Safe Handling Practices (Avoid Inhalation/Contact) PPE->Handling Storage Proper Storage (Cool, Dry, Ventilated) Handling->Storage Waste Generate Waste Handling->Waste Spill Accidental Release Spill_Response Contain and Clean Up Spill Spill->Spill_Response Fire Fire Fire_Response Use Appropriate Extinguisher Fire->Fire_Response Exposure Personal Exposure Exposure_Response Administer First-Aid Exposure->Exposure_Response Disposal Dispose of Waste (Follow Regulations) Spill_Response->Disposal Waste->Disposal

An In-depth Technical Guide to the Physical Properties of Dimethyl 3-bromo-2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Dimethyl 3-bromo-2-oxopentanedioate. It includes available quantitative data, detailed experimental protocols for property determination, and a visualization of its synthesis workflow.

Chemical Identity and Properties

This compound, also known as Dimethyl 3-bromo-2-oxoglutarate, is a halogenated keto ester with the chemical formula C₇H₉BrO₅.[1] Its molecular weight is approximately 253.05 g/mol .[2] The compound is registered under the CAS Number 148728-48-7.[1][2][3]

Data Presentation: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₉BrO₅[1]
Molecular Weight 253.05 g/mol [2]
CAS Number 148728-48-7[1][2][3]
Appearance Yellow oil[4]
Solubility 23 g/L in water at 25 °C[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
¹H NMR (CDCl₃, 400 MHz) δ 3.06 (1H, ABX, Jab = 17.3 Hz, Jax = 9.3 Hz), 3.34 (1H, ABX, Jab = 17.3 Hz, Jbx = 5.9 Hz), 3.71 (3H, s), 3.95 (3H, s), 5.40 (1H, ABX, Jax = 9.3 Hz, Jbx = 5.9 Hz)[4]

Synthesis Workflow

This compound can be synthesized from Dimethyl 2-oxoglutarate. The following diagram illustrates the experimental workflow for this synthesis.

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product reactant1 Dimethyl 2-oxoglutarate step2 Add a CHCl₃ solution of Dimethyl 2-oxoglutarate reactant1->step2 reactant2 Copper(II) Bromide (CuBr₂) step1 Dissolve CuBr₂ in EtOAc reactant2->step1 reactant3 Ethyl Acetate (EtOAc) reactant3->step1 reactant4 Chloroform (CHCl₃) reactant4->step2 step3 Reflux the reaction mixture overnight step2->step3 step4 Cool to room temperature step3->step4 step5 Evaporate volatile solvents step4->step5 step6 Purify by SiO₂ column chromatography (Eluent: hexane/ethyl acetate = 3:2) step5->step6 product This compound (Yellow oil) step6->product

Synthesis workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for obtaining spectroscopic data.

3.1. Determination of Melting Point (General Protocol for a Solid Organic Compound)

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered solid sample is packed into a capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

    • For an unknown substance, a preliminary rapid heating can be performed to determine an approximate melting point, followed by a slower, more accurate measurement.

3.2. Determination of Boiling Point (General Protocol for a Liquid Organic Compound)

  • Apparatus: Thiele tube or other heating bath, small test tube, capillary tube, thermometer.

  • Procedure:

    • A small volume (a few milliliters) of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

    • The test tube is attached to a thermometer and heated gently in a Thiele tube or an appropriate heating bath.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is discontinued, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

3.3. Determination of Density (General Protocol for a Liquid Organic Compound)

  • Apparatus: Pycnometer or a volumetric flask and an analytical balance.

  • Procedure using a Pycnometer:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped, and weighed again.

    • The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., distilled water) and weighed.

    • The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference where ρ is the density and m is the mass.

3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

  • Sample Preparation:

    • Approximately 5-20 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.6-0.7 mL in a clean, dry NMR tube.[5][6][7][8][9]

    • The solution should be homogeneous and free of any particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.[8]

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) at 0 ppm.[10][11]

3.5. Infrared (IR) Spectroscopy (General Protocol using ATR-FTIR)

  • Sample Preparation and Analysis:

    • For a liquid sample, a small drop is placed directly onto the clean crystal of the Attenuated Total Reflectance (ATR) accessory.[12][13][14][15][16]

    • For a solid sample, a small amount of the powder is placed on the crystal, and pressure is applied to ensure good contact.[12][13]

    • A background spectrum of the empty, clean ATR crystal is recorded.

    • The IR spectrum of the sample is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[16]

This guide provides a foundational understanding of the physical properties of this compound for its application in research and development. While some physical constants remain to be experimentally determined, the provided protocols offer a clear path for their measurement.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives Using Dimethyl 3-bromo-2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry and drug discovery. One versatile synthetic approach to functionalized quinoxalinones involves the reaction of o-phenylenediamines with α-halo ketoesters. This application note provides a detailed protocol for the synthesis of a quinoxaline derivative, specifically Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, using Dimethyl 3-bromo-2-oxopentanedioate as a key starting material.

Reaction Scheme

The synthesis proceeds via a condensation reaction between an o-phenylenediamine and this compound, followed by an intramolecular cyclization to form the quinoxalinone ring system.

Caption: General reaction scheme for the synthesis of Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate.

Experimental Protocol

This protocol outlines the synthesis of Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate from this compound and o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol (or other suitable solvent such as Acetonitrile)

  • Triethylamine (or other suitable base)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.0 eq).

  • Solvent and Base Addition: Dissolve the o-phenylenediamine in a suitable solvent such as ethanol. Add a base, for example, triethylamine (1.1 eq), to the solution.

  • Addition of the α-Halo Ketoester: While stirring, add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

ParameterValue
Product Name Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
Molecular Formula C₁₁H₁₂N₂O₃[1]
Molecular Weight 220.23 g/mol [1]
Appearance Yellow solid[1]
Purity ≥ 98% (by NMR)[1]
Storage Conditions 0-8°C[1]

Note: The yield of the reaction will depend on the specific reaction conditions and purification efficiency.

Spectroscopic Data

The following are representative spectroscopic data for a similar quinoxaline derivative, which can be used for comparison and characterization of the synthesized product.[2]

Spectroscopic Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ 11.47 (brs, 1H, NH), 10.09 (brs, 1H, NH), 9.11 (s, 1H), 8.39 (d, 1H), 8.21 (d, 1H), 7.65 (d, 1H), 7.44 (d, 2H), 7.31 (s, 1H), 5.19 (s, 1H), 4.55 (q, 2H), 3.76 (s, 3H), 2.24 (s, 3H), 1.35 (t, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ 167.7, 165.2, 149.8, 145.6, 138.4, 125.5, 122.3, 118.7, 112.3, 108.9, 104.5, 96.6, 59.5, 51.9, 42.4, 18.6, 14.5, 13.2
FT-IR (KBr) νmax (cm⁻¹): 3572, 2967, 1823, 1740, 1657, 1534
Mass Spectrometry (MS) m/z: 363 (M+)

Note: The provided spectroscopic data is for a representative compound and may not exactly match the data for Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate.

G Experimental Workflow A 1. Reaction Setup (o-Phenylenediamine, Solvent, Base) B 2. Add this compound A->B C 3. Reflux Reaction (Monitor by TLC) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: Workflow for the synthesis of Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate.

Potential Applications and Signaling Pathways

Quinoxaline derivatives are known to interact with various biological targets and signaling pathways, making them attractive candidates for drug development. While the specific biological activity of Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is not extensively documented in the public domain, related quinoxalinone structures have shown potential as inhibitors of various enzymes and receptors.

The general workflow for investigating the biological activity of a newly synthesized quinoxaline derivative is outlined below.

G Biological Activity Investigation Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_development Preclinical Development A Synthesized Quinoxaline Derivative B In vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) A->B C Cell-based Assays (e.g., Cytotoxicity, Anti-proliferative) B->C D Target Identification and Validation C->D E Signaling Pathway Analysis D->E F In vivo Animal Models E->F G Lead Optimization F->G

Caption: General workflow for investigating the biological activity of quinoxaline derivatives.

Conclusion

The synthesis of Methyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate from this compound and o-phenylenediamine provides a straightforward route to a functionalized quinoxalinone scaffold. This derivative can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The provided protocol and data serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the potential of this and related quinoxaline derivatives. Further investigation into the biological activities of this specific compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Synthesis of 2-Aminothiazoles using Dimethyl 3-bromo-2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.

Application Notes

Dimethyl 3-bromo-2-oxopentanedioate is a highly functionalized α-bromo-β-ketoester. Its reaction with thiourea via the Hantzsch synthesis is anticipated to yield Dimethyl 2-aminothiazole-4,5-dicarboxylate. The two ester functionalities on the resulting thiazole ring offer valuable handles for further chemical modifications, making this a strategic pathway for the generation of diverse compound libraries for drug discovery programs. The electron-withdrawing nature of the ester groups can influence the reactivity of the thiazole ring and the amino group, which should be considered in subsequent derivatization steps.

The general reaction is expected to proceed with high efficiency under mild conditions. Common solvents for this transformation include ethanol, methanol, and N,N-dimethylformamide (DMF). The reaction is often carried out at temperatures ranging from room temperature to reflux. The product can often be isolated by precipitation from the reaction mixture or after aqueous workup.

Quantitative Data Summary

Due to the absence of specific literature for the reaction of this compound with thiourea, the following table summarizes typical quantitative data for Hantzsch thiazole syntheses with analogous α-bromo-β-ketoesters. These values can serve as a benchmark for optimization studies.

ParameterValue/RangeNotes
Reactant Ratio
This compound1.0 equivalentLimiting reagent.
Thiourea1.0 - 1.5 equivalentsA slight excess of thiourea can drive the reaction to completion.
Reaction Conditions
SolventEthanolOther polar protic solvents like methanol can also be used.
TemperatureReflux (approx. 78 °C)Reactions may also proceed at room temperature over a longer period.
Reaction Time2 - 6 hoursMonitor by Thin Layer Chromatography (TLC) for completion.
Yield
Expected Product Yield75% - 95%Yields are typically high for Hantzsch thiazole syntheses.

Experimental Protocol: Synthesis of Dimethyl 2-aminothiazole-4,5-dicarboxylate

This protocol describes a representative procedure for the synthesis of Dimethyl 2-aminothiazole-4,5-dicarboxylate from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Dimethyl 2-aminothiazole-4,5-dicarboxylate.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Product start_material This compound dissolve Dissolve in Ethanol start_material->dissolve thiourea Thiourea thiourea->dissolve reflux Reflux (2-6h) dissolve->reflux evaporation Solvent Evaporation reflux->evaporation extraction Aqueous Workup & Extraction evaporation->extraction purification Purification (Recrystallization/Chromatography) extraction->purification final_product Dimethyl 2-aminothiazole-4,5-dicarboxylate purification->final_product

Caption: Experimental workflow for the Hantzsch synthesis of 2-aminothiazoles.

Logical Relationship in Hantzsch Synthesis

Hantzsch_Logical_Diagram cluster_reaction reagents Starting Materials alpha_halo This compound (α-Haloketone) reagents->alpha_halo thio Thiourea (Thioamide) reagents->thio mechanism Key Mechanistic Steps alpha_halo->mechanism nucleophilic_attack Nucleophilic Attack of Thiourea on α-Carbon thio->mechanism conditions Reaction Conditions solvent Ethanol conditions->solvent heat Reflux conditions->heat conditions->mechanism mechanism->nucleophilic_attack cyclization Intramolecular Cyclization mechanism->cyclization dehydration Dehydration mechanism->dehydration product Final Product mechanism->product aminothiazole Dimethyl 2-aminothiazole-4,5-dicarboxylate product->aminothiazole

Caption: Logical flow of the Hantzsch thiazole synthesis.

Application Notes and Protocols: Dimethyl 3-bromo-2-oxopentanedioate as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. A key strategy in the synthesis of these inhibitors is the use of versatile chemical building blocks that can be elaborated into complex heterocyclic scaffolds. Dimethyl 3-bromo-2-oxopentanedioate is a promising yet underexplored precursor for this purpose. Its combination of a reactive α-bromo ketone and two ester functionalities offers multiple reaction sites for the construction of diverse molecular architectures.

This document provides detailed application notes and hypothetical protocols for the use of this compound in the synthesis of a novel, hypothetical kinase inhibitor targeting the Janus kinase (JAK) signaling pathway. The protocols outlined below are based on established chemical transformations and provide a framework for the rational design and synthesis of new therapeutic agents.

Hypothetical Target and Signaling Pathway: JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders. Our hypothetical kinase inhibitor, "DM-Jakinib," is designed to target the ATP-binding site of JAK family kinases, thereby inhibiting downstream signaling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation STAT_P STAT-P (active dimer) GeneExpression Gene Expression (Proliferation, Inflammation) STAT_P->GeneExpression Transcription Regulation DM_Jakinib DM-Jakinib DM_Jakinib->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor Binding Synthetic_Workflow Start This compound Step1 Step 1: Condensation with Urea Start->Step1 Intermediate1 Intermediate 1: 2-amino-5-bromo-6-(2-methoxy-2-oxoethyl)-pyrimidin-4(3H)-one Step1->Intermediate1 Step2 Step 2: Suzuki Coupling Intermediate1->Step2 Intermediate2 Intermediate 2: Substituted Pyrimidine Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 FinalProduct Final Product: DM-Jakinib Step3->FinalProduct

Application Notes and Protocols for Diels-Alder Reactions Involving Highly Electrophilic Dienophiles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of Diels-Alder reactions involving "Dimethyl 3-bromo-2-oxopentanedioate." The following application notes and protocols are based on a representative and well-documented Diels-Alder reaction of a highly electrophilic dienophile, maleic anhydride, with cyclopentadiene. This information is intended to provide researchers, scientists, and drug development professionals with a detailed framework and experimental guidance applicable to analogous reactions with electron-deficient alkenes.

Application Notes

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the synthesis of six-membered rings. The reactivity of this reaction is significantly enhanced when the dienophile is substituted with electron-withdrawing groups, making it more electrophilic. "this compound" possesses multiple electron-withdrawing functionalities, including two ester groups and a ketone, in addition to a bromine atom. These features classify it as a highly electrophilic alkene, suggesting it would be a reactive dienophile in Diels-Alder reactions.

Such highly functionalized cyclohexene products, which would result from the reaction of "this compound" with a diene, are valuable intermediates in organic synthesis and drug development. The dense array of functional groups provides numerous handles for subsequent chemical transformations, allowing for the rapid construction of complex molecular architectures. The stereochemistry of the resulting adducts can often be predicted by the "endo rule," which states that the dienophile's electron-withdrawing substituents preferentially adopt an endo position in the transition state, leading to the kinetic product.

Representative Diels-Alder Reaction: Cyclopentadiene and Maleic Anhydride

To illustrate the experimental approach for a Diels-Alder reaction with a highly electrophilic dienophile, the reaction between cyclopentadiene and maleic anhydride is presented. This reaction is a classic example, known for its high yield and stereoselectivity.

Quantitative Data Summary
Reactant 1 (Diene)Reactant 2 (Dienophile)SolventReaction Temperature (°C)Reaction Time (min)ProductYield (%)Melting Point (°C)
CyclopentadieneMaleic AnhydrideEthyl Acetate/HexaneRoom Temperature60cis-Norbornene-5,6-endo-dicarboxylic anhydride>95164-165

Experimental Protocol

Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride

Materials:

  • Maleic anhydride

  • Dicyclopentadiene

  • Ethyl acetate

  • Hexane

  • Round-bottom flask (100 mL)

  • Fractional distillation apparatus

  • Stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Melting point apparatus

Procedure:

1. Preparation of Cyclopentadiene:

  • Caution: Dicyclopentadiene is flammable and has an unpleasant odor. Cyclopentadiene is volatile and dimerizes at room temperature. This procedure should be performed in a well-ventilated fume hood.

  • Set up a fractional distillation apparatus.

  • Place 20 mL of dicyclopentadiene in the 100 mL round-bottom flask with a stir bar.

  • Heat the dicyclopentadiene to its boiling point (approximately 170 °C).

  • Slowly distill the cyclopentadiene monomer, which boils at 41 °C.

  • Collect the cyclopentadiene monomer in a receiver flask cooled in an ice bath. Approximately 6 mL of cyclopentadiene should be collected. The monomer should be used immediately.

2. Diels-Alder Reaction:

  • In a 50 mL Erlenmeyer flask, dissolve 6.0 g of maleic anhydride in 20 mL of ethyl acetate by gentle warming.

  • Add 20 mL of hexane to the solution. The maleic anhydride may partially precipitate but will redissolve as the reaction proceeds.

  • Cool the solution in an ice bath.

  • Slowly add 6.0 mL of the freshly distilled cyclopentadiene to the maleic anhydride solution with swirling.

  • After the addition is complete, allow the mixture to stand at room temperature for about 60 minutes, with occasional swirling.

3. Isolation and Purification of the Product:

  • Crystals of cis-norbornene-5,6-endo-dicarboxylic anhydride will form.

  • Cool the mixture in an ice bath to ensure complete crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether or hexane to remove any unreacted starting materials.

  • Allow the crystals to air dry on the filter paper.

4. Characterization:

  • Determine the melting point of the dried crystals. The literature melting point is 164-165 °C.

  • Obtain the yield of the product.

  • Characterize the product using spectroscopic methods such as IR and NMR spectroscopy if required.

Visualizations

Diels-Alder Reaction Workflow

Diels_Alder_Workflow start Start prep_diene Prepare Diene (e.g., Crack Dicyclopentadiene) start->prep_diene prep_dienophile Prepare Dienophile Solution (e.g., Dissolve Maleic Anhydride) start->prep_dienophile reaction Diels-Alder Reaction (Mix Diene and Dienophile) prep_diene->reaction prep_dienophile->reaction crystallization Crystallization reaction->crystallization filtration Vacuum Filtration crystallization->filtration drying Drying filtration->drying characterization Characterization (MP, Yield, Spectroscopy) drying->characterization end End characterization->end

Caption: Workflow for a typical Diels-Alder reaction.

Application Notes and Protocols: Conjugate Addition Reactions with Dimethyl 3-bromo-2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-bromo-2-oxopentanedioate is a highly functionalized electrophilic substrate. Its reactivity is characterized by the presence of a bromine atom alpha to a ketone, and flanked by two ester groups. This arrangement makes it a versatile precursor in organic synthesis. While direct conjugate addition to this substrate is possible, it readily undergoes elimination in the presence of a base to form dimethyl (E)-2-oxoglutaconate, a potent Michael acceptor. This subsequent conjugate addition to the unsaturated intermediate is a key pathway for the synthesis of diverse molecular scaffolds.

This document provides detailed application notes and protocols for conjugate addition reactions involving this compound, with a focus on the synthesis of heterocyclic compounds with potential applications in drug discovery.

Reaction Pathways

The primary reactive pathway for this compound with basic nucleophiles is an elimination-addition mechanism .

A less common, alternative pathway is the direct conjugate addition , which may be favored by soft, non-basic nucleophiles.

Below is a DOT script representation of these pathways.

G cluster_main Reaction Pathways of this compound A This compound B Dimethyl (E)-2-oxoglutaconate (Michael Acceptor) A->B - HBr (Elimination) D Direct Conjugate Addition Product A->D Direct Conjugate Addition C Conjugate Addition Product B->C Conjugate Addition Nu Nucleophile (Nu-) Nu->B Base Base Base->A SoftNu Soft, Non-basic Nucleophile SoftNu->A

Figure 1: Reaction pathways of this compound.

Applications in Heterocyclic Synthesis

The elimination-addition pathway of this compound is particularly useful for the synthesis of quinoxalinone and pyrazole derivatives. These heterocyclic cores are prevalent in pharmacologically active compounds. Quinoxalinone derivatives have been reported to exhibit a wide range of biological activities including anticancer, neuroprotective, antibacterial, and antiviral properties.[1][2][3][4][5] Similarly, pyrazole derivatives are known to possess anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[6][7][8][9][10]

The synthesis of these heterocycles from this compound proceeds through the in-situ formation of dimethyl (E)-2-oxoglutaconate, which then undergoes a conjugate addition followed by cyclization.

The following DOT script illustrates the workflow for the synthesis of these heterocyclic systems.

G cluster_workflow Synthetic Workflow to Heterocycles start This compound step1 In-situ Dehydrobromination (Base) start->step1 step2 Formation of Dimethyl (E)-2-oxoglutaconate step1->step2 step3a Reaction with o-phenylenediamine step2->step3a step3b Reaction with Phenylhydrazine step2->step3b productA Quinoxalinone Derivative step3a->productA productB Pyrazole Derivative step3b->productB

Figure 2: Workflow for synthesizing heterocycles.

Experimental Protocols

Protocol 1: Synthesis of a Quinoxalinone Derivative via Elimination-Addition

This protocol describes the reaction of this compound with o-phenylenediamine to form a quinoxalinone derivative. The reaction proceeds via an in-situ elimination of HBr to form dimethyl (E)-2-oxoglutaconate, followed by conjugate addition of the diamine and subsequent cyclization.

Materials:

  • This compound

  • o-Phenylenediamine

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Developing chamber and solvent system (e.g., Ethyl acetate/Hexane)

  • UV lamp

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add o-phenylenediamine (1.0 mmol).

  • Add triethylamine (1.2 mmol) to the mixture. The triethylamine acts as a base to facilitate the initial dehydrobromination.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • After completion of the reaction (typically 2-4 hours, as indicated by TLC), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired quinoxalinone derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of a Pyrazole Derivative via Elimination-Addition

This protocol details the synthesis of a pyrazole derivative from this compound and phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Sodium acetate (NaOAc)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and sodium acetate (1.5 mmol) in glacial acetic acid (5 mL). The sodium acetate will promote the initial elimination.

  • Add phenylhydrazine (1.0 mmol) to the solution.

  • Heat the reaction mixture at 80-90 °C with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

  • Confirm the structure of the product using spectroscopic techniques.

Quantitative Data Summary

While specific yield data for the conjugate addition reactions of this compound is not extensively reported in the literature, analogous reactions with dimethyl (E)-2-oxoglutaconate provide an indication of expected outcomes. The following table summarizes typical yields for the synthesis of quinoxalinone and pyrazole derivatives from related α,β-unsaturated keto esters.

Starting Material AnalogueNucleophileProductTypical Yield (%)
Diethyl 2-oxoglutaconateo-PhenylenediamineQuinoxalinone derivative75-85
Diethyl 2-oxoglutaconateHydrazine hydratePyrazole derivative80-90
Diethyl 2-oxoglutaconatePhenylhydrazinePyrazole derivative70-85

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Discussion

The reactivity of this compound is dominated by its propensity to undergo elimination to form a highly electrophilic α,β-unsaturated system. This intermediate is primed for conjugate addition with a variety of nucleophiles, making the parent bromo-compound a valuable precursor for the synthesis of complex molecules, particularly heterocycles of medicinal interest.

For researchers in drug development, the ability to readily access quinoxalinone and pyrazole scaffolds from this starting material offers a streamlined approach to generating libraries of compounds for biological screening. The protocols provided herein serve as a foundation for further exploration and optimization of these synthetic transformations. Future work could involve exploring a broader range of nucleophiles and investigating conditions that may favor direct conjugate addition for the synthesis of alternative product classes.

References

Application Note and Protocol: Purification of Dimethyl 3-bromo-2-oxopentanedioate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl 3-bromo-2-oxopentanedioate is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Efficient purification of this compound is crucial for the successful progression of multi-step synthetic pathways. This document outlines a detailed protocol for the purification of this compound using flash column chromatography, a widely used technique for the separation of organic compounds. The following protocol is based on established methodologies and provides a reproducible procedure for obtaining the compound in high purity.

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound. These values are derived from literature precedents and represent typical experimental conditions.[1][2]

ParameterValue/Description
Stationary Phase Silica Gel (e.g., 230-400 mesh)
Mobile Phase (Eluent) Isocratic mixture of Ethyl Acetate (EtOAc) and Hexanes
Recommended Eluent Composition 4% Ethyl Acetate in Hexanes[1] or Hexanes:EtOAc = 3:1
Typical Column Size 80g Silica Gel Cartridge (for multi-gram scale)[1]
Sample Loading Dry loading or concentrated solution in minimal solvent
Detection Method Thin Layer Chromatography (TLC) with UV visualization or staining

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriate size glass column or pre-packed cartridge (e.g., 80g silica gel for purifying several grams of crude product).[1]

  • If using a glass column, prepare a slurry of silica gel in the mobile phase (e.g., 4% EtOAc in hexanes).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. The top of the silica bed should be flat.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.

  • Equilibrate the packed column by passing several column volumes of the mobile phase through it until the baseline is stable.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble samples or to achieve a tighter band, perform dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Carefully apply the prepared sample to the top of the column.

3. Elution and Fraction Collection:

  • Begin the elution by adding the mobile phase to the top of the column.

  • Maintain a constant flow rate. For an 80g column, a flow rate of 40-60 mL/min is typical for automated flash chromatography systems.

  • Collect fractions of a suitable volume (e.g., 20-30 mL) in labeled test tubes or vials.

4. Monitoring the Separation:

  • Monitor the elution of the compound by Thin Layer Chromatography (TLC).

  • Spot a small aliquot from each fraction onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., the same as the mobile phase or a slightly more polar one to achieve an Rf of 0.2-0.4 for the desired compound).

  • Visualize the spots under UV light or by using a suitable staining agent (e.g., potassium permanganate or vanillin stain).

5. Isolation of the Purified Compound:

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product as a clear, colorless oil.[1]

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, MS) to confirm its identity and purity.

Visualizations

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Prepare Mobile Phase (e.g., 4% EtOAc in Hexanes) B Pack Column with Silica Gel A->B D Load Sample onto Column B->D C Dissolve Crude Product in Minimal Solvent C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified Product I->J

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Using Dimethyl 3-bromo-2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Dimethyl 3-bromo-2-oxopentanedioate as a versatile building block in the synthesis of novel heterocycles, with a specific focus on the preparation of substituted thiazoles. The resulting compounds have potential applications in drug discovery, particularly as enzyme inhibitors.

Introduction

This compound is a reactive trifunctional chemical intermediate. Its structure, featuring an α-bromo ketone and two ester groups, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems. This document outlines a key application in the synthesis of a thiazole derivative and provides the relevant biological context and detailed experimental protocols.

Application: Synthesis of a Thiazole Derivative as a SUMO Activating Enzyme (SAE) Inhibitor

A significant application of this compound is in the synthesis of heteroaryl compounds that act as inhibitors of the SUMO (Small Ubiquitin-like Modifier) Activating Enzyme (SAE).[1] SAE is a critical enzyme in the SUMOylation pathway, a post-translational modification process implicated in various cellular functions. Dysregulation of this pathway is linked to several diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1]

Logical Workflow for Synthesis and Biological Context

G cluster_synthesis Chemical Synthesis cluster_biology Biological Application A This compound C Thiazole Derivative Synthesis (Hantzsch Thiazole Synthesis) A->C B Methanethioamide B->C D Synthesized Thiazole Heterocycle C->D Purification E SUMO Activating Enzyme (SAE) Inhibition D->E F Modulation of SUMOylation Pathway E->F G Therapeutic Potential in Cancer, Inflammation, etc. F->G G SUMO SUMO Precursor pro_SUMO Mature SUMO SUMO->pro_SUMO Proteolytic Cleavage SAE E1: SUMO Activating Enzyme (SAE) pro_SUMO->SAE ATP-dependent Activation UBC9 E2: SUMO Conjugating Enzyme (UBC9) SAE->UBC9 Conjugation E3 E3: SUMO Ligase (e.g., PIAS, RanBP2) UBC9->E3 Target Target Protein E3->Target SUMO_Target SUMOylated Target Protein Target->SUMO_Target SUMOylation Inhibitor Thiazole Derivative (Synthesized Heterocycle) Inhibitor->SAE

References

Application Notes and Protocols for 3-Bromo-2-Ketoglutarate Analogues in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available data on the direct medicinal chemistry applications of Dimethyl 3-bromo-2-oxopentanedioate , this document focuses on its closely related analogue, (RS)-3-bromo-2-ketoglutarate . This analogue has been studied as a potential affinity label for α-ketoglutarate binding sites, particularly in the context of isocitrate dehydrogenase, providing a relevant case study for researchers interested in this chemical scaffold.

Introduction

α-Ketoglutarate (α-KG) is a critical intermediate in the citric acid cycle and plays a central role in cellular metabolism, nitrogen balance, and as a co-substrate for a variety of dioxygenases involved in epigenetic regulation and signaling. Consequently, enzymes that bind α-KG are attractive targets for therapeutic intervention in a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

(RS)-3-bromo-2-ketoglutarate, an analogue of α-KG, has been investigated as a tool compound to probe the active sites of α-KG-dependent enzymes. Its utility as an affinity label stems from the electrophilic nature of the carbon bearing the bromine atom, which can react with nucleophilic residues within the enzyme's active site, leading to irreversible inhibition. This allows for the identification and characterization of key amino acids involved in substrate binding and catalysis.

Application: Affinity Labeling of NADP+-Dependent Isocitrate Dehydrogenase

One of the key applications of (RS)-3-bromo-2-ketoglutarate is in the study of NADP+-dependent isocitrate dehydrogenase (IDH). This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. (RS)-3-bromo-2-ketoglutarate has been shown to act as a substrate and an affinity label for this enzyme, providing insights into its active site architecture and catalytic mechanism.[1][2]

Mechanism of Action

(RS)-3-bromo-2-ketoglutarate initially binds reversibly to the active site of isocitrate dehydrogenase. Subsequently, a nucleophilic residue in the active site can attack the carbon-bromine bond, leading to the displacement of the bromide ion and the formation of a covalent bond between the inhibitor and the enzyme. This results in the irreversible inactivation of the enzyme. Studies have indicated that the modification occurs in the nicotinamide region of the coenzyme binding site, proximal to the substrate site.[1]

Quantitative Data

The interaction of (RS)-3-bromo-2-ketoglutarate with pig heart NADP+-dependent isocitrate dehydrogenase has been characterized with the following quantitative parameter:

CompoundEnzymeParameterValueReference
(RS)-3-bromo-2-ketoglutaratePig Heart NADP+-Dependent Isocitrate DehydrogenaseKI (Inhibition Constant)360 µM[1]

This KI value represents the concentration of the inhibitor at which the rate of inactivation is half-maximal, indicating the initial binding affinity of the compound to the enzyme before the irreversible covalent modification occurs.

Experimental Protocols

The following are generalized protocols for the synthesis of (RS)-3-bromo-2-ketoglutarate and its use in enzyme inhibition assays, based on standard biochemical methodologies.

Protocol 1: Synthesis of (RS)-3-bromo-2-ketoglutarate

Materials:

  • Diethyl 2-oxoglutarate

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (or a safer alternative solvent like acetonitrile)

  • Hydrobromic acid (HBr)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Bromination: In a round-bottom flask, dissolve diethyl 2-oxoglutarate in carbon tetrachloride. Add N-Bromosuccinimide and a catalytic amount of AIBN.

  • Reflux the mixture under an inert atmosphere for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain diethyl 3-bromo-2-oxopentanedioate.

  • Hydrolysis: To the crude diethyl 3-bromo-2-oxopentanedioate, add a solution of hydrobromic acid.

  • Reflux the mixture for several hours to hydrolyze the ester groups.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (RS)-3-bromo-2-ketoglutaric acid.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Enzyme Inhibition Assay - Inactivation of Isocitrate Dehydrogenase

Materials:

  • Purified NADP+-dependent isocitrate dehydrogenase

  • (RS)-3-bromo-2-ketoglutarate stock solution

  • Tris-HCl buffer (or other suitable buffer at physiological pH)

  • NADP+

  • Isocitrate

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Enzyme Preparation: Prepare a solution of isocitrate dehydrogenase in the appropriate buffer.

  • Inactivation Reaction:

    • In a cuvette, mix the enzyme solution with the desired concentration of (RS)-3-bromo-2-ketoglutarate.

    • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).

    • At various time intervals, withdraw aliquots of the reaction mixture.

  • Activity Measurement:

    • Immediately add the aliquot to a separate cuvette containing the assay mixture (buffer, NADP+, and isocitrate).

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

    • The rate of this reaction is a measure of the remaining enzyme activity.

  • Data Analysis:

    • Plot the natural logarithm of the remaining enzyme activity versus the incubation time.

    • The slope of this plot will give the pseudo-first-order rate constant of inactivation (kobs).

    • To determine the KI, repeat the experiment with different concentrations of (RS)-3-bromo-2-ketoglutarate and plot 1/kobs versus 1/[Inhibitor]. The y-intercept of this plot can be used to calculate the maximal rate of inactivation, and the x-intercept will be -1/KI.

Visualizations

G Figure 1. Isocitrate Dehydrogenase Reaction and Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by 3-Bromo-2-Ketoglutarate Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH binds Oxalosuccinate Oxalosuccinate Alpha_KG α-Ketoglutarate Oxalosuccinate->Alpha_KG decarboxylates CO2 CO2 Oxalosuccinate->CO2 releases NADP NADP+ NADP->IDH binds NADPH NADPH IDH->Oxalosuccinate oxidizes IDH->NADPH releases Nucleophilic_Residue Active Site Nucleophile (e.g., Cys, His, Lys) IDH->Nucleophilic_Residue Bromo_KG 3-Bromo-2-Ketoglutarate Bromo_KG->IDH Reversible binding (KI) IDH_inhibited Covalently Modified IDH (Inactive) Bromo_KG->IDH_inhibited Irreversible covalent bond formation

Caption: Isocitrate Dehydrogenase reaction and inhibition mechanism.

G Figure 2. Workflow for Enzyme Inhibition Assay start Start prep_enzyme Prepare Enzyme Solution start->prep_enzyme prep_inhibitor Prepare Inhibitor Stock Solution start->prep_inhibitor incubation Incubate Enzyme with Inhibitor prep_enzyme->incubation prep_inhibitor->incubation aliquot Withdraw Aliquots at Time Intervals incubation->aliquot assay Measure Residual Enzyme Activity aliquot->assay data_analysis Plot ln(Activity) vs. Time and Determine k_obs assay->data_analysis repeat_exp Repeat with Different Inhibitor Concentrations data_analysis->repeat_exp repeat_exp->incubation new [I] final_analysis Plot 1/k_obs vs. 1/[I] to Determine KI repeat_exp->final_analysis end End final_analysis->end

Caption: Workflow for determining enzyme inhibition kinetics.

References

Application Notes and Protocols for Reactions with Dimethyl 3-bromo-2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Dimethyl 3-bromo-2-oxopentanedioate, a versatile building block for the synthesis of various heterocyclic compounds and other functionalized molecules. Due to its bifunctional nature, possessing both an α-bromo ketone and a β-keto-ester moiety, this reagent is highly valuable in organic synthesis, particularly for constructing molecular scaffolds of interest in medicinal chemistry and drug discovery.

Overview of Reactivity

This compound is a highly reactive electrophile. The presence of the bromine atom at the α-position to a ketone makes it susceptible to nucleophilic substitution reactions. Furthermore, the 1,3-dicarbonyl system allows for reactions typical of β-keto esters, such as the formation of enolates and subsequent reactions. This dual reactivity makes it a prime candidate for the synthesis of five-membered heterocyclic rings, such as thiazoles and imidazoles, through condensation reactions with appropriate nucleophiles.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[1] It involves the reaction of an α-haloketone with a thioamide or thiourea. This compound serves as an excellent α-haloketone precursor for the synthesis of highly functionalized 2-aminothiazoles. These scaffolds are present in numerous biologically active compounds.

Experimental Protocol: Synthesis of Dimethyl 2-(2-amino-4-thiazolyl)-3-oxopentanedioate

This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative using this compound and thiourea.

Reaction Scheme:

G reactant1 This compound product Dimethyl 2-(2-amino-4-thiazolyl)-3-oxopentanedioate reactant1->product + Thiourea, Ethanol, Reflux reactant2 Thiourea reactant2->product

Caption: General reaction scheme for the synthesis of a 2-aminothiazole derivative.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add thiourea (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Dimethyl 2-(2-amino-4-thiazolyl)-3-oxopentanedioate.

Quantitative Data Summary (Representative):

Reactant 1Reactant 2SolventTemperatureTime (h)Yield (%)
This compoundThioureaEthanolReflux4-675-85*

*Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Synthesis of Imidazole Derivatives

Similar to the thiazole synthesis, this compound can be utilized for the synthesis of highly substituted imidazoles. The reaction with an amidine, such as formamidine or benzamidine, will lead to the formation of the imidazole ring.[2] Imidazole moieties are prevalent in many pharmaceuticals and natural products.

Experimental Protocol: Synthesis of Dimethyl 2-(2-amino-4-imidazolyl)-3-oxopentanedioate

This protocol outlines a general method for the synthesis of a 2-aminoimidazole derivative.

Reaction Scheme:

G reactant1 This compound product Dimethyl 2-(2-amino-4-imidazolyl)-3-oxopentanedioate reactant1->product + Formamidine Acetate, 2-Propanol, K2CO3, Reflux reactant2 Formamidine Acetate reactant2->product

Caption: General reaction scheme for the synthesis of a 2-aminoimidazole derivative.

Materials:

  • This compound

  • Formamidine acetate

  • Potassium carbonate (K₂CO₃)

  • 2-Propanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), formamidine acetate (1.2 eq), and potassium carbonate (2.5 eq) in 2-propanol.

  • Reaction: Heat the mixture to reflux and stir vigorously for 8-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a mixture of water and dichloromethane.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Evaporate the solvent to yield the crude product.

    • Purify by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to obtain the desired Dimethyl 2-(2-amino-4-imidazolyl)-3-oxopentanedioate.

Quantitative Data Summary (Representative):

Reactant 1Reactant 2BaseSolventTemperatureTime (h)Yield (%)
This compoundFormamidine AcetateK₂CO₃2-PropanolReflux8-1260-70*

*Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of heterocyclic compounds from this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Reaction Setup: - this compound - Nucleophile (Thiourea/Amidine) - Solvent reaction Heating & Stirring (Reflux) setup->reaction monitoring TLC Monitoring reaction->monitoring solvent_removal Solvent Removal (Rotary Evaporator) monitoring->solvent_removal extraction Aqueous Work-up & Extraction solvent_removal->extraction drying Drying Organic Layer (Na2SO4 / MgSO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Product chromatography->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Dimethyl 3-bromo-2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dimethyl 3-bromo-2-oxopentanedioate. All information is presented in a clear question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized via the alpha-bromination of Dimethyl 2-oxopentanedioate (also known as dimethyl 2-oxoglutarate). This reaction involves the selective introduction of a bromine atom at the carbon atom adjacent to the ketone functionality (the α-position). The reaction is generally carried out using a brominating agent in a suitable solvent, often under acidic conditions to facilitate the formation of an enol intermediate, which is the nucleophilic species that reacts with the bromine.[1][2]

Q2: What are the most common brominating agents for this type of transformation?

A2: Common brominating agents for the α-bromination of ketones and esters include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and copper(II) bromide (CuBr₂).[3] NBS is often preferred as it is a solid and can be easier and safer to handle than liquid bromine.[2] The choice of brominating agent can influence the reaction conditions and the selectivity of the bromination.

Q3: What are the key safety precautions to consider when working with this compound and the related reagents?

A3:

  • Brominating Agents: Bromine (Br₂) is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. N-Bromosuccinimide (NBS) is a lachrymator and should also be handled with care in a fume hood.

  • This compound: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety practices, including the use of PPE, are essential.

  • Solvents: Many organic solvents used in this synthesis are flammable and may have associated health risks. Ensure proper ventilation and avoid ignition sources.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Formation 1. Insufficient enol formation: The reaction is acid-catalyzed, and inadequate acid may lead to slow or no reaction.[1] 2. Inactive brominating agent: The brominating agent may have degraded over time. 3. Reaction temperature too low: The activation energy for the reaction may not be met at lower temperatures.1. Add a catalytic amount of a strong acid: Acetic acid or a small amount of HBr can be used to catalyze the enolization.[1] 2. Use a fresh bottle of the brominating agent: Ensure the quality of your reagents. 3. Increase the reaction temperature: Monitor the reaction by TLC to find the optimal temperature.
Formation of Dibrominated Byproduct 1. Excess brominating agent: Using more than one equivalent of the brominating agent can lead to the formation of a dibrominated product. 2. Prolonged reaction time: Allowing the reaction to proceed for too long can also result in over-bromination.1. Use a stoichiometric amount of the brominating agent: Carefully control the amount of brominating agent used (typically 1.0-1.1 equivalents). 2. Monitor the reaction closely by TLC: Quench the reaction as soon as the starting material is consumed.
Incomplete Reaction (Starting material remains) 1. Insufficient brominating agent: Less than one equivalent of the brominating agent was used. 2. Short reaction time: The reaction was not allowed to proceed to completion. 3. Poor mixing: Inhomogeneous reaction mixture can lead to localized areas of low reagent concentration.1. Ensure at least one equivalent of the brominating agent is used. 2. Increase the reaction time: Continue to monitor by TLC until the starting material is no longer visible. 3. Ensure efficient stirring: Use a suitable stir bar and flask size to ensure the reaction mixture is well-mixed.
Product Decomposition during Workup or Purification 1. Presence of residual acid: The product may be sensitive to prolonged exposure to acidic conditions. 2. High temperatures during purification: The product may be thermally unstable.1. Neutralize the reaction mixture: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during the workup. 2. Use a lower temperature for solvent removal: Utilize a rotary evaporator at a reduced temperature. For purification by distillation, use a high vacuum to lower the boiling point.
Difficulty in Purifying the Product 1. Similar polarity of product and byproducts: The desired product and impurities may have similar retention factors on silica gel.1. Optimize column chromatography conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) to achieve better separation.[5] 2. Consider alternative purification methods: Fractional distillation under high vacuum can be an effective method for purifying liquid products.[6]

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the alpha-bromination of ketones and should be optimized for specific laboratory conditions.

Materials:

  • Dimethyl 2-oxopentanedioate

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (optional, as a radical initiator)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Dimethyl 2-oxopentanedioate (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂).

  • Add N-Bromosuccinimide (1.05 eq).

  • If desired, add a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.[6]

Characterization Data (Expected):

Technique Expected Observations
¹H NMR Signals corresponding to the two methyl ester groups, the methylene protons, and a downfield shifted proton at the carbon bearing the bromine.
¹³C NMR Peaks indicating the presence of two ester carbonyl carbons, one ketone carbonyl carbon, two methyl carbons, and the carbon-halogen bond.
IR Spectroscopy Strong absorption bands in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester and ketone groups.
GC-MS A molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns.[6]

Visualizations

Reaction_Mechanism Start Dimethyl 2-oxopentanedioate (Keto form) Enol Enol Intermediate Start->Enol Tautomerization (acid-catalyzed) Bromonium Bromonium Ion Intermediate Enol->Bromonium Nucleophilic attack Product This compound Bromonium->Product Deprotonation HBr HBr Br2 Br₂ H_plus H⁺ (catalyst) Br_minus Br⁻

Caption: Acid-catalyzed bromination mechanism.

Troubleshooting_Workflow Start Reaction Start: α-Bromination of Dimethyl 2-oxopentanedioate Monitor Monitor Reaction by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup and Extraction Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Purify Purification (Column Chromatography or Distillation) Workup->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End Pure Product Obtained Characterize->End LowYield Low Yield or Incomplete Reaction Troubleshoot->LowYield Low Conversion SideProducts Side Products Observed Troubleshoot->SideProducts Impure Decomposition Product Decomposition Troubleshoot->Decomposition Degradation LowYield->Start Adjust Conditions: - Temp - Time - Catalyst SideProducts->Purify Optimize Purification Decomposition->Workup Modify Workup: - Neutralize - Lower Temp

Caption: Troubleshooting workflow for synthesis.

References

Common side reactions of "Dimethyl 3-bromo-2-oxopentanedioate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 3-bromo-2-oxopentanedioate. The information is designed to help you anticipate and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three primary reactive sites:

  • α-carbon: The carbon atom bonded to the bromine is highly electrophilic and susceptible to nucleophilic attack.

  • Ester groups: The two methyl ester groups can undergo hydrolysis under acidic or basic conditions.

  • α-hydrogens: The hydrogens on the carbon adjacent to the carbonyl group are acidic and can be abstracted by a base, leading to enolate formation.

Q2: How can I minimize the hydrolysis of the methyl ester groups during my reaction?

A2: To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions.[1] Ensure all solvents and reagents are thoroughly dried before use. If your reaction requires aqueous conditions, use a buffered system to maintain a neutral pH, as both acidic and basic conditions can catalyze ester hydrolysis.[2][3]

Q3: I observe the formation of a new, more polar spot on my TLC plate that stains with a pH indicator. What could this be?

A3: This is likely due to the hydrolysis of one or both of the methyl ester groups to the corresponding carboxylic acid(s). Carboxylic acids are more polar than esters and will have a lower Rf value on a typical silica gel TLC plate. The acidic nature of the new compound would cause it to react with a pH indicator.

Q4: My reaction mixture is turning yellow/brown and I'm seeing a drop in pH. What is the likely cause?

A4: The development of color and a decrease in pH are often indicative of decomposition, specifically the elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone.[4][5][6] HBr is a strong acid and can contribute to the observed pH drop. This side reaction is often promoted by heat and the presence of bases.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Symptom Potential Cause Suggested Solution
Multiple spots on TLC, including a less polar spot. Elimination of HBr: The formation of an α,β-unsaturated ketone is a common side reaction, especially in the presence of a base.[4][5][6]- Run the reaction at a lower temperature.- Use a non-nucleophilic, sterically hindered base if a base is required.- Carefully control the stoichiometry of the base.
A significant amount of starting material remains unreacted. Insufficient activation or reactivity. - Increase the reaction temperature cautiously, monitoring for side product formation.- Use a more nucleophilic reagent if applicable.- Ensure your starting material is pure and free of inhibitors.
The product is lost during workup. Hydrolysis of ester groups: If the workup involves aqueous acid or base washes, the ester groups may be hydrolyzed, leading to the loss of product into the aqueous layer.[2][3][7]- Use neutral water or brine for washes.- If an acid or base wash is necessary, perform it quickly at low temperatures.- Extract the aqueous layer multiple times with an appropriate organic solvent.
Issue 2: Difficulty in Product Purification
Symptom Potential Cause Suggested Solution
Product co-elutes with an impurity during column chromatography. Similar polarity of product and side-product: The elimination product (α,β-unsaturated ketone) may have a similar polarity to the desired product.- Try a different solvent system for chromatography with varying polarity.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Recrystallization may be an effective purification method if the product is a solid.
Product appears to decompose on the silica gel column. Acidity of silica gel: The acidic nature of silica gel can promote the elimination of HBr or other decomposition pathways.- Neutralize the silica gel by washing it with a solution of triethylamine in the eluent, followed by flushing with the pure eluent.- Use a less acidic stationary phase like neutral alumina.

Potential Side Reactions

The following table summarizes the common side reactions of this compound. The yields are hypothetical and for illustrative purposes, as they are highly dependent on the specific reaction conditions.

Side Reaction Reaction Conditions Side Product Hypothetical Yield (%)
Elimination Base (e.g., pyridine, triethylamine), heat[4][5][6]Dimethyl 2-oxo-3-pentenedioate5 - 30
Hydrolysis (mono-ester) Aqueous acid or base[2][3][7]3-Bromo-2-oxopentanedioic acid 5-methyl ester10 - 40
Nucleophilic Substitution Nucleophile (e.g., amine, thiol)[8][9]Substituted dimethyl 2-oxopentanedioate15 - 50
Favorskii Rearrangement Strong, non-nucleophilic baseCyclopropanedicarboxylic acid dimethyl ester derivative< 10

Experimental Protocols

General Protocol for Nucleophilic Substitution:

  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon).

  • Cool the solution to a temperature appropriate for the reaction (e.g., 0 °C).

  • Add the nucleophile (1-1.2 equivalents) dropwise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions A This compound C Desired Substitution Product A->C + Nucleophile D Elimination Product (α,β-unsaturated ketone) A->D + Base / Heat E Hydrolysis Product (Carboxylic Acid) A->E + H₂O (Acid/Base) B Nucleophile

Caption: Main vs. Side Reaction Pathways.

G start Low Product Yield q1 Multiple Spots on TLC? start->q1 a1_yes Check for Elimination: - Lower Temperature - Use Hindered Base q1->a1_yes Yes a1_no Starting Material Unreacted? q1->a1_no No a2_yes Increase Reactivity: - Higher Temperature - More Nucleophile a1_no->a2_yes Yes a2_no Product Lost in Workup? a1_no->a2_no No a3_yes Modify Workup: - Use Neutral Washes - Back-extract Aqueous Layer a2_no->a3_yes Yes end Consult Further Literature a2_no->end No

Caption: Troubleshooting Workflow for Low Yield.

G condition Reaction Conditions temp Temperature condition->temp base Base Strength condition->base water Water Content condition->water elimination Elimination temp->elimination High substitution Desired Substitution temp->substitution Low base->elimination Strong base->substitution Weak/Hindered hydrolysis Hydrolysis water->hydrolysis High water->substitution Low (Anhydrous) outcome Likely Outcome

Caption: Influence of Conditions on Reaction Outcome.

References

Technical Support Center: Troubleshooting Low Yield in Dimethyl 3-bromo-2-oxopentanedioate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl 3-bromo-2-oxopentanedioate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: this compound is typically synthesized via the alpha-bromination of Dimethyl 2-oxopentanedioate (also known as Dimethyl 1,3-acetonedicarboxylate). This reaction involves an electrophilic substitution on the carbon atom adjacent to the ketone and one of the ester groups. Common brominating agents include N-Bromosuccinimide (NBS) or elemental bromine (Br₂), often in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

Q2: What are the main factors that can lead to a low yield in this reaction?

A2: Low yields in the synthesis of this compound can stem from several factors, including:

  • Purity of Starting Materials: Impurities in the Dimethyl 2-oxopentanedioate or the brominating agent can lead to side reactions.

  • Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can result in incomplete conversion or the formation of byproducts.

  • Stoichiometry of Reagents: An improper molar ratio of the substrate to the brominating agent can lead to either unreacted starting material or the formation of di-brominated products.

  • Work-up and Purification: Product loss during extraction, washing, and purification steps is a common cause of reduced yield.

  • Side Reactions: The formation of byproducts, such as the di-brominated compound or products from degradation, can significantly lower the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can visualize the consumption of the reactant and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be used to achieve good separation.

Troubleshooting Guides

Issue 1: Low Conversion of Starting Material (Dimethyl 2-oxopentanedioate)

Q: My reaction seems to have stalled, and I have a significant amount of unreacted Dimethyl 2-oxopentanedioate remaining. What could be the cause and how can I fix it?

A: Low conversion can be attributed to several factors related to reaction kinetics and reagent activity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Reaction Time Extend the reaction time and continue to monitor by TLC until the starting material spot disappears or its intensity remains constant.Increased conversion of the starting material to the desired product.
Low Reaction Temperature If the protocol allows, gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress. Some bromination reactions require gentle heating to proceed at a reasonable rate.Enhanced reaction rate and higher conversion.
Poor Mixing Ensure vigorous and efficient stirring of the reaction mixture to maintain homogeneity, especially if reagents are added portion-wise or if a heterogeneous mixture is formed.Improved contact between reactants, leading to a faster and more complete reaction.
Inactive Brominating Agent N-Bromosuccinimide can decompose over time. Use a freshly opened bottle or recrystallize the NBS before use. If using bromine, ensure it has been stored properly to prevent degradation.A more reactive brominating agent will lead to a higher conversion rate.
Presence of Inhibitors Ensure all glassware is clean and dry, and that solvents are of appropriate purity. Trace impurities can sometimes inhibit the reaction.Removal of potential inhibitors will allow the reaction to proceed as expected.

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Prepare TLC Plate: Use a silica gel coated TLC plate.

  • Spotting: Apply a small spot of the starting material (Dimethyl 2-oxopentanedioate) as a reference. Alongside it, carefully spot a small aliquot of the reaction mixture.

  • Elution: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. The product, being more polar than the starting material due to the bromine atom, should have a lower Rf value.

  • Analysis: Compare the intensity of the starting material spot in the reaction mixture lane to the reference spot. A diminishing intensity indicates the reaction is progressing.

Diagram: Troubleshooting Low Conversion

low_conversion start Low Conversion of Starting Material check_time Insufficient Reaction Time? start->check_time check_temp Low Reaction Temperature? start->check_temp check_mixing Inefficient Mixing? start->check_mixing check_reagent Inactive Brominating Agent? start->check_reagent solution_time Extend Reaction Time & Monitor by TLC check_time->solution_time Yes solution_temp Gradually Increase Temperature check_temp->solution_temp Yes solution_mixing Increase Stirring Rate check_mixing->solution_mixing Yes solution_reagent Use Fresh/Purified Reagent check_reagent->solution_reagent Yes

Caption: Troubleshooting flowchart for low starting material conversion.

Issue 2: Formation of Significant Byproducts (e.g., Di-brominated compound)

Q: My final product is contaminated with a significant amount of what I suspect is the di-brominated byproduct. How can I avoid this and purify my desired mono-brominated product?

A: The formation of di-brominated species is a common side reaction in alpha-bromination of active methylene compounds. Controlling the stoichiometry and reaction conditions is key to minimizing this.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Excess Brominating Agent Carefully control the stoichiometry. Use no more than 1.0-1.05 equivalents of the brominating agent (NBS or Br₂). Adding the brominating agent portion-wise can also help maintain a low concentration and favor mono-bromination.Reduced formation of the di-brominated byproduct.
High Reaction Temperature Running the reaction at a lower temperature can increase the selectivity for mono-bromination. Consider starting the reaction at 0 °C and allowing it to slowly warm to room temperature.Improved selectivity for the desired mono-brominated product.
Prolonged Reaction Time Once the starting material is consumed (as monitored by TLC), work up the reaction promptly. Extended reaction times, especially in the presence of excess brominating agent, can lead to further bromination.Minimized formation of over-brominated products.

Experimental Protocol: Purification by Column Chromatography

If di-brominated byproducts have formed, they can often be separated from the desired mono-brominated product by silica gel column chromatography.

  • Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar di-brominated compound will typically elute before the more polar mono-brominated product.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Diagram: Minimizing Di-bromination

dibromination start High Di-bromination check_stoichiometry Excess Brominating Agent? start->check_stoichiometry check_temp High Reaction Temperature? start->check_temp check_time Prolonged Reaction Time? start->check_time solution_stoichiometry Use 1.0-1.05 eq. of Brominating Agent (Portion-wise addition) check_stoichiometry->solution_stoichiometry Yes solution_temp Lower Reaction Temperature (e.g., 0 °C) check_temp->solution_temp Yes solution_time Work-up Promptly After Completion check_time->solution_time Yes

Caption: Strategies to minimize the formation of di-brominated byproducts.

Issue 3: Product Decomposition During Work-up or Purification

Q: I seem to be losing a significant amount of my product during the aqueous work-up or upon standing. What could be causing this instability?

A: Alpha-bromo keto esters can be susceptible to degradation, particularly in the presence of nucleophiles or bases.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Basic Aqueous Wash During the work-up, avoid using strong basic solutions (e.g., concentrated sodium bicarbonate or hydroxide solutions) to wash the organic layer. If a basic wash is necessary to remove acidic byproducts, use a dilute, cold solution and perform the wash quickly.Minimized hydrolysis of the ester groups and other base-catalyzed decomposition pathways.
Presence of Nucleophiles Ensure that all reagents and solvents used in the work-up are free from strong nucleophiles.Reduced unwanted side reactions and product degradation.
Thermal Instability When removing the solvent after extraction, use a rotary evaporator at a low temperature. Avoid prolonged heating of the crude or purified product.Prevention of thermal decomposition of the target compound.
Storage Conditions Store the purified product at a low temperature (e.g., in a refrigerator or freezer) and under an inert atmosphere if it is found to be sensitive to air or moisture.Enhanced long-term stability of the final product.

Experimental Protocol: A Gentle Work-up Procedure

  • Quenching: After the reaction is complete, cool the mixture in an ice bath.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Wash the organic layer sequentially with cold, dilute aqueous sodium thiosulfate (to quench any remaining bromine), followed by cold water, and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature.

Diagram: Preventing Product Decomposition

decomposition start Product Decomposition cause_base Basic Conditions During Work-up start->cause_base cause_nucleophiles Presence of Nucleophiles start->cause_nucleophiles cause_heat Thermal Instability start->cause_heat cause_storage Improper Storage start->cause_storage solution_base Use Mild/Cold Aqueous Washes cause_base->solution_base solution_nucleophiles Use Pure Solvents and Reagents cause_nucleophiles->solution_nucleophiles solution_heat Low Temperature Solvent Removal cause_heat->solution_heat solution_storage Store Cold and Under Inert Gas cause_storage->solution_storage

Caption: Key factors and solutions for preventing product decomposition.

Identifying byproducts in the synthesis of "Dimethyl 3-bromo-2-oxopentanedioate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 3-bromo-2-oxopentanedioate. Our focus is on the identification and mitigation of common byproducts encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the α-bromination of its precursor, Dimethyl 2-oxopentanedioate. This reaction typically utilizes a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator, or elemental bromine under acidic conditions. The reaction selectively targets the carbon atom adjacent to the ketone group (the α-position).

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

The main byproducts to anticipate are:

  • Unreacted Dimethyl 2-oxopentanedioate: Incomplete bromination can lead to the presence of the starting material in your final product mixture.

  • Dimethyl 3,3-dibromo-2-oxopentanedioate: Over-bromination of the starting material can result in the formation of a dibrominated species.[1][2] This is often the most significant impurity to manage.

Q3: How can I minimize the formation of the dibrominated byproduct?

Minimizing the dibrominated byproduct hinges on controlling the reaction stoichiometry and conditions.[2] Key strategies include:

  • Careful control of the brominating agent: Use a stoichiometric amount (or a slight excess) of the brominating agent relative to the Dimethyl 2-oxopentanedioate.

  • Reaction temperature: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity for the mono-brominated product.

  • Slow addition of the brominating agent: A gradual addition of the brominating agent can help to maintain a low concentration in the reaction mixture, thereby reducing the likelihood of double bromination.

Q4: What analytical techniques are best for identifying byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic methods is recommended for effective byproduct identification:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress and for identifying the presence of different components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile compounds and identifying them based on their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): Suitable for separating non-volatile compounds and can be used for both qualitative and quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any impurities present, allowing for unambiguous identification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Increase reaction time.- Ensure the reaction temperature is optimal.- Check the quality and reactivity of the brominating agent.
Product degradation.- Avoid excessive heating.- Ensure the work-up procedure is not too harsh (e.g., strong bases can cause decomposition).
Presence of significant amounts of starting material Insufficient brominating agent or reaction time.- Increase the molar equivalent of the brominating agent slightly.- Extend the reaction time and monitor by TLC or GC.
High percentage of dibrominated byproduct Excess of brominating agent.- Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents).[2]
Reaction temperature is too high.- Perform the reaction at a lower temperature to improve selectivity.
Rapid addition of the brominating agent.- Add the brominating agent dropwise or in portions over an extended period.
Formation of other unexpected byproducts Side reactions due to impurities in starting materials or solvent.- Use high-purity starting materials and anhydrous solvents.- Consider a different brominating agent that may offer higher selectivity.
Reaction with solvent.- Ensure the chosen solvent is inert under the reaction conditions.

Experimental Protocols

General Protocol for the Bromination of Dimethyl 2-oxopentanedioate

Materials:

  • Dimethyl 2-oxopentanedioate

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Inert solvent (e.g., Carbon tetrachloride - CCl₄)

  • Sodium sulfite solution (for quenching)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Dimethyl 2-oxopentanedioate in the inert solvent.

  • Add N-Bromosuccinimide and a catalytic amount of the radical initiator to the flask.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC or GC.

  • Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the organic layer with an aqueous solution of sodium sulfite to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Troubleshooting Logic for Byproduct Identification

Byproduct_Troubleshooting start Analyze Crude Product (TLC, GC-MS, NMR) check_sm Starting Material Present? start->check_sm check_dibromo Dibrominated Byproduct Present? check_sm->check_dibromo No incomplete_rxn Incomplete Reaction: - Increase reaction time - Increase brominating agent check_sm->incomplete_rxn Yes other_byproducts Other Byproducts Present? check_dibromo->other_byproducts No over_bromination Over-bromination: - Decrease brominating agent - Lower reaction temperature - Slow addition of reagent check_dibromo->over_bromination Yes side_reactions Side Reactions: - Check starting material purity - Use anhydrous solvent other_byproducts->side_reactions Yes end Purify Product (Distillation/Chromatography) other_byproducts->end No incomplete_rxn->check_dibromo over_bromination->other_byproducts side_reactions->end

Caption: Troubleshooting workflow for identifying and addressing byproducts.

Synthesis Pathway and Byproduct Formation

Synthesis_Pathway cluster_reactants Reactants cluster_products Products start_material Dimethyl 2-oxopentanedioate main_product This compound start_material->main_product Monobromination (Desired Reaction) byproduct1 Unreacted Starting Material start_material->byproduct1 Incomplete Reaction brominating_agent Brominating Agent (e.g., NBS) brominating_agent->main_product byproduct2 Dimethyl 3,3-dibromo-2-oxopentanedioate brominating_agent->byproduct2 main_product->byproduct2 Further Bromination (Side Reaction)

Caption: Reaction scheme for the synthesis and formation of major byproducts.

References

Technical Support Center: Reaction Monitoring for Dimethyl 3-bromo-2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers monitoring reactions involving Dimethyl 3-bromo-2-oxopentanedioate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reaction monitoring.

Thin-Layer Chromatography (TLC) Troubleshooting

Q1: How do I correctly set up a TLC plate to monitor my reaction?

A1: To effectively monitor a reaction, use a three-lane spotting pattern on your TLC plate.[1]

  • Lane 1 (Reference): Spot your starting material, this compound.

  • Lane 2 (Co-spot): Spot both the starting material and the reaction mixture in the same location. This helps to confirm if spots with similar Rf values are indeed different compounds.[1]

  • Lane 3 (Reaction): Spot an aliquot of your reaction mixture. As the reaction progresses, you should observe the disappearance of the starting material spot in Lane 3 and the appearance of a new product spot.[1]

Q2: My spots are streaking vertically on the TLC plate. What's wrong?

A2: Streaking can be caused by several factors:

  • Sample Overload: You may have spotted too much material. Try diluting your sample before spotting.

  • Compound Instability: The compound might be decomposing on the silica gel plate.[2] You can test for this by running a 2D TLC.[2]

  • High-Boiling Point Solvents: Solvents like DMF or DMSO in the reaction mixture can cause severe streaking.[2][3] To resolve this, you can either place the spotted TLC plate under a high vacuum for a few minutes before developing it or perform a micro-extraction by adding a drop of the reaction mixture to water and extracting with a solvent like ethyl acetate, then spotting the organic layer.[3]

  • Highly Polar Compound: If your compound is very polar, it may stick to the baseline and streak. Try a more polar solvent system.

Q3: My starting material and product spots have the same or very similar Rf values. How can I tell if the reaction is working?

A3: This is a common challenge. Here are a few solutions:

  • Change the Solvent System: Experiment with different solvent systems of varying polarities.[2] Sometimes, adding a small amount of a third solvent (e.g., methanol or acetic acid) can improve separation.

  • Utilize the Co-spot Lane: The co-spot lane is crucial here. If the reactant and product are different but have similar Rf values, the co-spot may appear elongated or as a "snowman" shape, indicating two distinct compounds.[1][2]

  • Use a Different Visualization Method: Some staining agents, like potassium permanganate or anisaldehyde, can produce different colors for different functional groups, helping to distinguish between the starting material and the product even if their Rf values are close.[2]

Q4: I don't see any spots on my TLC plate after developing, even under UV light. What should I do?

A4: This could be due to a few reasons:

  • Non-UV Active Compounds: Your compounds may not be UV active. Try visualizing with a universal stain like potassium permanganate or an iodine chamber.

  • Sample is Too Dilute: The concentration of your material might be too low to detect. Try spotting the same lane multiple times, allowing the solvent to fully dry between each application.[1]

  • Compound Evaporation: If your compound is very volatile, it may have evaporated from the plate. This is less likely with the target molecule but is a possibility.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Q1: What molecular ions should I look for to identify this compound and its potential product?

A1: For this compound (C₇H₉BrO₅), you should look for its characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). In positive ion mode, you would search for protonated adducts [M+H]⁺ at m/z 252.97 and 254.97, and sodium adducts [M+Na]⁺ at m/z 274.95 and 276.95. The presence of this 1:1 doublet is a strong indicator of a singly brominated compound.[4]

Q2: I don't see the expected mass for my product in the LC-MS. What are the possible reasons?

A2: Several factors could be at play:

  • Reaction Has Not Worked: The most straightforward reason is that no product has been formed. Correlate this with your TLC results.

  • Poor Ionization: Your product may not ionize well under the chosen conditions (e.g., ESI positive vs. negative mode). Try analyzing the sample in negative ion mode or adjusting the mobile phase (e.g., adding formic acid or ammonium acetate) to promote ion formation.

  • Compound Instability: The product might be unstable and degrading in the solvent, on the column, or in the MS source.

  • Incorrect Mass Calculation: Double-check your calculation for the expected product mass, including common adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).

Q3: My LC-MS shows a peak with the correct mass, but how can I be more confident it's my product?

A3: To increase confidence:

  • Check Retention Time: The product should have a different retention time from the starting material.

  • Tandem MS (MS/MS): If available, perform an MS/MS experiment. Isolate the parent ion of interest and fragment it. The resulting fragmentation pattern is a unique fingerprint for the molecule and can be compared to predicted fragmentation pathways to confirm the structure. α-cleavage adjacent to the keto group is a common fragmentation pathway for such compounds.[5][6]

  • Isotopic Pattern: For brominated compounds, the ~1:1 M, M+2 isotopic pattern is a critical piece of evidence.[4]

Q4: I see multiple peaks in my LC chromatogram. What could they be?

A4: Multiple peaks can indicate several possibilities:

  • Incomplete Reaction: A mixture of starting material, product, and intermediates.

  • Side Products: The reaction may be generating unintended side products.

  • Isomers: If the reaction can produce diastereomers or regioisomers, they may separate on the LC column.

  • Impurities: The peaks could be from impurities in the starting materials or solvents. Analyze the mass spectrum of each peak to help identify its origin.

Experimental Protocols

Protocol 1: Reaction Monitoring by TLC
  • Plate Preparation: On a silica gel TLC plate, gently draw a baseline with a pencil about 1 cm from the bottom. Mark three starting points for your spots.

  • Sample Preparation: If the reaction mixture is concentrated, dilute a small aliquot (1-2 drops) in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • Spotting:

    • Using a capillary tube, apply a small spot of the starting material solution to the first mark.

    • Apply a small spot of the prepared reaction mixture aliquot to the third mark.

    • Apply a spot of the starting material and then a spot of the reaction mixture on top of it at the second (co-spot) mark. Ensure the spot diameter is small (1-2 mm).[3]

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[3] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[7] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If spots are not visible, use a chemical stain (e.g., potassium permanganate).

  • Analysis: Compare the spots in the reaction lane to the reference lanes. Calculate the Rf value for any new product spot (Rf = distance traveled by spot / distance traveled by solvent front).[8]

Protocol 2: Reaction Monitoring by LC-MS
  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding water or a buffer).

    • Dilute the aliquot significantly with a suitable solvent, typically the mobile phase used for the LC-MS analysis (e.g., acetonitrile or methanol). A dilution factor of 1000x or more is common.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • LC-MS Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Use a suitable reversed-phase column (e.g., C18) and a gradient elution method, for example, starting with high water content and increasing the organic solvent (e.g., acetonitrile or methanol) percentage over time. Both solvents should be modified with a small amount of acid (e.g., 0.1% formic acid) to aid ionization.

  • Data Interpretation:

    • Examine the total ion chromatogram (TIC) for peaks corresponding to your starting material and expected product.

    • Extract the expected m/z values for the protonated molecular ions ([M+H]⁺) and other common adducts for both starting material and product.

    • Verify the characteristic bromine isotopic pattern (~1:1 ratio for M and M+2) for any peak suspected to be a brominated compound.

Data Presentation

The following table summarizes hypothetical but expected data for monitoring a reaction where this compound is consumed.

CompoundStructureExpected Rf*Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)Notes
This compound (Starting Material)C₇H₉BrO₅0.6253.0 / 255.0275.0 / 277.0Shows characteristic ~1:1 bromine isotope pattern.
Hypothetical Product (e.g., substitution of -Br with -OH)C₇H₁₀O₆0.3191.0213.0Product is more polar, thus has a lower Rf. Lacks bromine isotope pattern.

*Rf values are highly dependent on the eluent system and are provided for illustrative purposes only (hypothetical eluent: 30% Ethyl Acetate in Hexane).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for monitoring the progress of a chemical reaction using both TLC and LC-MS.

G cluster_reaction Reaction Monitoring Cycle cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis start Reaction in Progress aliquot Take Aliquot at Time (t) start->aliquot Periodic Sampling tlc_prep Prepare & Spot TLC Plate (Reference, Co-spot, Reaction) aliquot->tlc_prep lcms_prep Quench, Dilute & Filter Sample aliquot->lcms_prep tlc_dev Develop & Visualize tlc_prep->tlc_dev tlc_analyze Analyze Rf Values (Reactant vs. Product) tlc_dev->tlc_analyze decision Reaction Complete? tlc_analyze->decision lcms_run Inject & Run LC-MS lcms_prep->lcms_run lcms_analyze Analyze Data (Retention Time, m/z, Isotope Pattern) lcms_run->lcms_analyze lcms_analyze->decision decision->start No, Continue Monitoring workup Proceed to Workup decision->workup Yes

Caption: Workflow for reaction monitoring using TLC and LC-MS.

References

Solvent and base selection for "Dimethyl 3-bromo-2-oxopentanedioate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl 3-bromo-2-oxopentanedioate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

This compound is a highly functionalized molecule with several reactive sites. The primary site for nucleophilic attack is the α-carbon (C3), which is activated by both the adjacent ketone and the bromine atom, making it highly electrophilic.[1] The protons on the carbon adjacent to the ester groups are acidic and can be removed by a base. The ketone and ester carbonyl groups themselves can also react with certain nucleophiles.

Q2: What are the most common reactions performed with this compound?

The most common reactions involving α-bromo ketones like this compound are:

  • Nucleophilic Substitution (SN2): Reaction with a wide range of nucleophiles to displace the bromide ion.[1]

  • Dehydrobromination (E2): Elimination of HBr to form Dimethyl 2-oxo-3-pentenedioate, an α,β-unsaturated keto-ester. This is typically achieved using a non-nucleophilic, sterically hindered base.

Q3: How should I store this compound?

It is recommended to store this compound at ambient temperatures. As with most reactive organic compounds, it is best to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or oxygen.

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Substitution Reactions

Symptoms:

  • Incomplete consumption of starting material.

  • Formation of multiple products, including the elimination product.

  • Recovery of unreacted starting materials.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficiently nucleophilic reagent Use a stronger nucleophile or activate the current nucleophile (e.g., by deprotonating an alcohol or thiol).The α-carbon is electrophilic, but a weak nucleophile may not react efficiently.[1]
Steric hindrance If the nucleophile is bulky, consider using a less hindered analog if possible.SN2 reactions are sensitive to steric bulk at the reaction center and on the nucleophile.[2]
Inappropriate solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to favor SN2 reactions.Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity.[2]
Competition from elimination Use a non-basic or weakly basic nucleophile. If a base is required, use it at a low temperature.Strong bases can promote E2 elimination as a competing pathway.[3]
Poor leaving group ability While bromide is a good leaving group, ensure the reaction conditions do not inhibit its departure.
Problem 2: Unwanted Dehydrobromination Product Formation

Symptoms:

  • The major product observed is the α,β-unsaturated ketone, not the desired substitution product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Base is too strong or not sterically hindered Use a weaker or more sterically hindered base (e.g., pyridine, 2,6-lutidine, or a non-nucleophilic base like DBU).Strong, non-hindered bases like alkoxides will favor elimination.[4]
High reaction temperature Run the reaction at a lower temperature.Higher temperatures generally favor elimination over substitution.
Inappropriate solvent Use a less polar solvent if possible, as polar protic solvents can sometimes favor elimination pathways.Solvent choice can influence the E2/SN2 competition.[5]
Problem 3: Formation of a Rearranged Product (Favorskii Rearrangement)

Symptoms:

  • Isolation of a cyclopentane derivative instead of the expected substitution or elimination product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Use of a strong, non-nucleophilic base Use a nucleophilic base or run the reaction under conditions that favor direct substitution.The Favorskii rearrangement is a known side reaction for α-halo ketones in the presence of a base. It proceeds through a cyclopropanone intermediate.[1][6]
Absence of a suitable nucleophile Ensure a competent nucleophile is present in the reaction mixture to favor the SN2 pathway.If no other nucleophile is present, the base can initiate the rearrangement.

Experimental Protocols

General Protocol for Nucleophilic Substitution:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF, or acetonitrile).

  • Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq.). If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires a base for activation (e.g., an alcohol or thiol), add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 eq.).

  • Reaction Monitoring: Stir the reaction at room temperature or a slightly elevated temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Dehydrobromination:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., pyridine or toluene).

  • Addition of Base: Add a non-nucleophilic, sterically hindered base (e.g., DBU, 1.5 eq.) or use pyridine as both the solvent and the base.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and dilute it with an organic solvent. Wash the solution with a mild acid (e.g., 1M HCl) to remove the base, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting α,β-unsaturated product by column chromatography or distillation.

Data Presentation

Table 1: Recommended Solvent and Base Combinations for Common Reactions

Desired Reaction Recommended Solvents Recommended Bases/Nucleophiles Typical Temperature Range
Nucleophilic Substitution (SN2) THF, DMF, AcetonitrileThiols, Amines, Azides, Cyanides0 °C to 50 °C
Dehydrobromination (E2) Toluene, Dichloromethane, PyridineDBU, Triethylamine, Pyridine, 2,6-LutidineRoom Temperature to Reflux
Favorskii Rearrangement (if desired) Diethyl ether, MethanolSodium methoxide, Sodium hydroxide0 °C to Reflux

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Products start This compound SN2 Nucleophilic Substitution (SN2) start->SN2 Nucleophile (e.g., R-SH, R-NH2) E2 Dehydrobromination (E2) start->E2 Non-nucleophilic Base (e.g., DBU, Pyridine) Favorskii Favorskii Rearrangement start->Favorskii Strong Base (e.g., NaOMe) sub_prod Substituted Product SN2->sub_prod elim_prod α,β-Unsaturated Product E2->elim_prod rearr_prod Cyclopentane Derivative Favorskii->rearr_prod

Caption: Reaction pathways of this compound.

troubleshooting_logic start Low Yield or Multiple Products? sub_desired Is Substitution the Desired Reaction? start->sub_desired Yes elim_desired Is Elimination the Desired Reaction? start->elim_desired No favorskii_check Favorskii Rearrangement Suspected? (Rearranged Product Observed) start->favorskii_check Rearranged Product? check_nucleophile Check Nucleophile Strength and Sterics sub_desired->check_nucleophile Yes check_solvent_sn2 Use Polar Aprotic Solvent (DMF, Acetonitrile) sub_desired->check_solvent_sn2 Yes lower_temp Lower Reaction Temperature sub_desired->lower_temp If elimination is a side product check_base_elim Use Sterically Hindered, Non-nucleophilic Base elim_desired->check_base_elim Yes use_nucleophilic_base Use a Nucleophilic Base or Ensure Nucleophile is Present favorskii_check->use_nucleophilic_base Yes

Caption: Troubleshooting flowchart for common reaction issues.

References

Preventing degradation of "Dimethyl 3-bromo-2-oxopentanedioate" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl 3-bromo-2-oxopentanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an alpha-bromo ketoester, a class of compounds known for their high reactivity. This reactivity, while useful for synthesis, also makes the molecule susceptible to degradation under various experimental conditions. The primary concerns are its tendencies to undergo dehydrobromination, nucleophilic substitution, and rearrangement reactions, which can lead to the formation of unwanted byproducts and a reduction in the yield of the desired product.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways are believed to be:

  • Dehydrobromination: Elimination of hydrogen bromide in the presence of a base to form an unsaturated ketoester.

  • Favorskii Rearrangement: A base-catalyzed rearrangement that can occur in α-halo ketones, leading to the formation of carboxylic acid derivatives, in this case, likely a cyclopropanone intermediate followed by ring-opening.[1]

  • Nucleophilic Substitution: Reaction with nucleophiles at the carbon atom bearing the bromine, leading to the displacement of the bromide.

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2] It should be kept in a tightly sealed container in a dry and well-ventilated place, away from incompatible materials such as strong bases and nucleophiles.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired product and formation of multiple unidentified byproducts. Degradation of the starting material due to inappropriate reaction conditions.- Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. - pH Control: Avoid highly basic conditions if possible. If a base is necessary, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU in some cases, or inorganic bases like anhydrous K₂CO₃ or Cs₂CO₃). - Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Formation of a significant amount of an unsaturated byproduct. Dehydrobromination is likely occurring.- Choice of Base: Use a weaker, non-nucleophilic base. - Solvent Effects: Use a polar aprotic solvent (e.g., THF, acetonitrile) which can solvate cations without promoting elimination as strongly as protic solvents.
Isolation of a rearranged product (e.g., a cyclopropane derivative or its ring-opened product). The Favorskii rearrangement may be taking place.[1][3]- Base Selection: This is a classic base-catalyzed rearrangement. Carefully select the base and consider running the reaction at a lower temperature. In some cases, using a different synthetic route that avoids strong bases might be necessary.
Reaction with a nucleophile leads to a mixture of products. Competing nucleophilic substitution and elimination reactions.- Optimize Nucleophile Addition: Add the nucleophile slowly and at a low temperature to control the reaction rate and minimize side reactions. - Solvent Choice: The choice of solvent can influence the SN2/E2 ratio. Polar aprotic solvents generally favor SN2 reactions.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a general guideline for reacting this compound with a generic nucleophile while minimizing degradation.

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (nitrogen or argon).

  • Reagent Setup: Dissolve this compound in a dry, polar aprotic solvent (e.g., THF, acetonitrile) under an inert atmosphere.

  • Temperature Control: Cool the reaction mixture to a low temperature (e.g., 0°C or -78°C) using an ice or dry ice/acetone bath.

  • Nucleophile Addition: Dissolve the nucleophile in the same dry solvent and add it dropwise to the cooled solution of the ketoester over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Monitoring Degradation by HPLC

This protocol outlines a method for monitoring the stability of this compound under specific reaction conditions.

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Reaction Setup: Set up the reaction as intended, but on a small analytical scale.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a large volume of the HPLC mobile phase or a suitable quenching agent.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) is a good starting point.

    • Detection: UV detection at a wavelength where the starting material and potential byproducts absorb (e.g., around 210 nm).

  • Data Analysis: Quantify the peak area of the starting material at each time point to determine the rate of its consumption/degradation. The appearance of new peaks will indicate the formation of byproducts.

Visualizations

Degradation_Pathways A This compound B Unsaturated Ketoester (Dehydrobromination Product) A->B  Base (e.g., Et₃N) C Cyclopropanone Intermediate (Favorskii Rearrangement) A->C  Strong Base (e.g., NaOMe) D Substituted Product (Nucleophilic Substitution) A->D  Nucleophile (e.g., R-NH₂) E Rearranged Carboxylic Acid Derivative C->E  Nucleophilic Attack  & Ring Opening

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Inert Atmosphere (N₂/Ar) prep1->prep2 reac1 Dissolve Ketoester in Dry Solvent prep2->reac1 reac2 Cool to Low Temperature (0°C to -78°C) reac1->reac2 reac3 Slow Addition of Nucleophile reac2->reac3 reac4 Monitor Reaction (TLC/HPLC) reac3->reac4 work1 Quench Reaction reac4->work1 work2 Extract Product work1->work2 work3 Dry and Concentrate work2->work3 work4 Purify (Chromatography/Recrystallization) work3->work4

Caption: Recommended workflow for reactions involving this compound.

References

Work-up procedures for reactions involving "Dimethyl 3-bromo-2-oxopentanedioate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Dimethyl 3-bromo-2-oxopentanedioate." This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing work-up procedures for reactions involving this versatile reagent.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of reactions involving this compound.

Issue 1: Low or No Yield of the Desired Product After Work-up

Potential Cause Troubleshooting Step Explanation
Hydrolysis of Ester Groups During aqueous extraction, use cold, dilute brine or a buffered aqueous solution (e.g., phosphate buffer at pH 7). Minimize contact time with the aqueous phase.This compound and its products contain two ester functionalities that are susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] Spontaneous hydrolysis of similar α-keto esters in aqueous media has been observed.[1][3]
Dehydrobromination Side Reaction Maintain a neutral or slightly acidic pH during the work-up. Avoid basic conditions (e.g., washing with sodium bicarbonate or carbonate solutions if the product is base-sensitive).As an α-bromo ketone, the compound can undergo elimination of HBr to form an α,β-unsaturated ketone, a reaction often promoted by bases.[4][5]
Product Loss During Extraction If the product is highly polar, perform multiple extractions with a more polar organic solvent like ethyl acetate or dichloromethane. In some cases, continuous liquid-liquid extraction may be necessary.The presence of multiple carbonyl groups can increase the polarity of the product, leading to poor partitioning into less polar organic solvents.
Degradation on Silica Gel Consider using a less acidic stationary phase for chromatography, such as neutral alumina or a bonded phase (e.g., amino or diol). Alternatively, deactivate the silica gel by pre-treating it with a small amount of a neutral or slightly basic modifier like triethylamine in the eluent.The acidic nature of standard silica gel can catalyze degradation or elimination reactions of sensitive compounds like α-bromo ketones.

Issue 2: Presence of a Major Impurity with a C=C Bond (α,β-unsaturated ketone)

Potential Cause Troubleshooting Step Explanation
Basic Work-up Conditions Quench the reaction with a neutral or slightly acidic solution (e.g., saturated ammonium chloride). Avoid using basic solutions for washing or extraction.Basic conditions readily promote the E2 elimination of HBr from α-bromo ketones to yield the corresponding α,β-unsaturated product.[4][5]
Thermal Decomposition Avoid excessive heat during solvent removal (roto-evaporation). Use a water bath at a moderate temperature.Thermal stress can sometimes induce elimination reactions.
Reaction with Nucleophilic Bases If a nucleophilic base (e.g., an amine) is used in the reaction, it may be acting as a base for elimination during the reaction itself or the work-up.Consider using a non-nucleophilic, sterically hindered base if elimination is a persistent issue.

Issue 3: Difficulty in Purifying the Product by Column Chromatography

Potential Cause Troubleshooting Step Explanation
Product is Very Polar Use a more polar eluent system (e.g., gradients with higher percentages of ethyl acetate, or adding methanol to a dichloromethane/ethyl acetate system). Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) with aqueous-organic mobile phases.[6][7]The multiple oxygen atoms in the molecule contribute to its high polarity, which can result in poor mobility on normal-phase silica gel with non-polar eluents.[6]
Product Streaking on TLC/Column Add a small amount of a modifier to the eluent. For acidic compounds, a little acetic acid can improve peak shape. For basic compounds, a small amount of triethylamine or ammonia in methanol can help. For chelating compounds, adding a chelating agent might be beneficial.Streaking is often caused by strong interactions between the analyte and the stationary phase, which can sometimes be mitigated by modifying the mobile phase.[8][9]
Co-elution with Starting Material Optimize the eluent system using TLC with several different solvent systems to maximize the separation (ΔRf). Gradient elution during column chromatography may be necessary.Unreacted this compound is also a polar molecule, and separation from a product with similar polarity can be challenging.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for quenching a reaction involving this compound?

A1: The ideal quenching procedure depends on the specific reaction conditions. However, a good starting point is to cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic to neutral quench, which helps to avoid base-catalyzed hydrolysis of the ester groups or dehydrobromination.

Q2: How should I perform an aqueous extraction for a product derived from this reagent?

A2: Due to the potential for hydrolysis, it is best to perform aqueous extractions quickly and at a reduced temperature.

  • After quenching, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with cold, saturated aqueous sodium chloride (brine). Brine helps to reduce the solubility of organic compounds in the aqueous layer and can minimize emulsion formation.

  • Avoid washes with strong acids or bases unless your target molecule is stable under these conditions.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a moderate temperature.

Q3: My product appears to be an oil. What is a suitable method for purification?

A3: For non-crystalline products, flash column chromatography is the most common purification method.[10] Given the polar nature of this compound and its derivatives, normal-phase chromatography on silica gel is a standard approach. Start with a solvent system like hexane/ethyl acetate and gradually increase the polarity. If the product is very polar, consider dichloromethane/methanol systems.[7] For particularly challenging separations, reverse-phase or HILIC chromatography may be effective alternatives.[6][9]

Q4: Can I use a base like sodium bicarbonate to neutralize my reaction mixture?

A4: Caution is advised when using basic solutions. This compound is an α-bromo ketone, which can undergo a base-induced elimination reaction to form an α,β-unsaturated ketone.[4][5] If neutralization is necessary, a weak base like sodium bicarbonate may be acceptable if used carefully at low temperatures and with brief exposure. However, monitoring the reaction by TLC for the formation of a more non-polar, UV-active spot (the unsaturated product) is highly recommended. A safer alternative for neutralization is often a saturated solution of ammonium chloride.

Q5: What are the key safety considerations when working with this compound?

A5: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed hazard information.

Experimental Protocols

Protocol 1: General Work-up and Extraction Procedure

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with an equal volume of ethyl acetate.

  • Combine the organic extracts.

  • Wash the combined organic layers once with an equal volume of cold brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 40 °C.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Adsorb the crude product onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 9:1 hexane/ethyl acetate and gradually increasing to 1:1 hexane/ethyl acetate).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G General Work-up Workflow reaction Reaction Mixture quench Quench at 0°C (e.g., sat. aq. NH4Cl) reaction->quench extract Aqueous Work-up (Extraction with Organic Solvent) quench->extract wash Wash Organic Layer (e.g., with Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate crude Crude Product concentrate->crude purify Purification (e.g., Column Chromatography) crude->purify product Pure Product purify->product

Caption: A typical workflow for the work-up of reactions.

G Troubleshooting: Low Product Yield start Low Product Yield check_hydrolysis Check for Hydrolysis (LC-MS, NMR of crude) start->check_hydrolysis check_elimination Check for Elimination (TLC, NMR of crude) check_hydrolysis->check_elimination No sol_hydrolysis Solution: - Use buffered/cold aqueous wash - Minimize water contact time check_hydrolysis->sol_hydrolysis Yes check_extraction Product in Aqueous Layer? check_elimination->check_extraction No sol_elimination Solution: - Use neutral/acidic quench - Avoid basic conditions check_elimination->sol_elimination Yes sol_extraction Solution: - Use more polar solvent - Perform more extractions check_extraction->sol_extraction Yes

Caption: A decision tree for troubleshooting low product yields.

References

Navigating the Synthesis of Dimethyl 3-bromo-2-oxopentanedioate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the synthesis of Dimethyl 3-bromo-2-oxopentanedioate, a critical intermediate in various pharmaceutical and chemical syntheses. Below you will find troubleshooting advice and frequently asked questions to navigate the challenges, particularly during scale-up operations.

Troubleshooting Guide

Scaling up the synthesis of this compound can introduce several challenges ranging from reaction control to product purity. This guide addresses common issues encountered during the process.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of byproducts (e.g., dibrominated species).[1] - Degradation of the product during workup.- Monitor reaction progress using techniques like TLC or GC-MS. - Slowly add the brominating agent to control the reaction. - Maintain optimal reaction temperature to minimize side reactions.[2] - Use a milder brominating agent like N-Bromosuccinimide (NBS).[1]
Formation of Isomeric Byproducts - Poor regioselectivity of bromination. - Elevated reaction temperatures.[2]- Carefully control the reaction temperature, keeping it as low as feasible to enhance selectivity. - Consider using a solvent that can influence the enolate formation and subsequent bromination.
Presence of Over-brominated Impurities - Excess of brominating agent. - Inefficient mixing on a larger scale.- Use a stoichiometric amount or a slight excess of the starting material. - Ensure efficient and uniform stirring throughout the reaction. - Add the brominating agent portion-wise or via a syringe pump for better control.
Difficulties in Product Isolation and Purification - Formation of emulsions during aqueous workup. - Co-distillation of impurities with the product. - Thermal instability of the product at higher temperatures.- Use brine washes to break emulsions. - Employ fractional distillation under reduced pressure for purification.[1] - For small-scale purification, column chromatography can be effective.[1]
Safety Concerns - Use of hazardous reagents like elemental bromine.[3] - Exothermic nature of the bromination reaction. - Lachrymatory and irritant nature of the product.[2]- Consider using safer brominating agents such as N-Bromosuccinimide (NBS) or a combination of DMSO and oxalyl bromide.[1][3] - Ensure adequate cooling and monitoring of the internal reaction temperature. - Handle the product in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the preparation of this compound?

A1: The synthesis typically involves the α-bromination of Dimethyl 2-oxopentanedioate (also known as dimethyl acetonedicarboxylate). Common methods include direct bromination using elemental bromine or N-Bromosuccinimide (NBS) as the brominating agent.[1] The Hell-Volhard-Zelinsky (HVZ) reaction on the corresponding carboxylic acid followed by esterification is another, albeit multi-step, possibility.[1]

Q2: How can I minimize the formation of dibrominated byproducts during scale-up?

A2: To minimize dibromination, it is crucial to have precise control over the stoichiometry of the reactants. Using a slight excess of the starting material, Dimethyl 2-oxopentanedioate, can be beneficial. Additionally, ensuring efficient mixing and slow, controlled addition of the brominating agent are critical on a larger scale to avoid localized areas of high bromine concentration.

Q3: What is the recommended method for purifying the final product?

A3: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a larger scale.[1] This technique helps to separate the desired product from unreacted starting materials and over-brominated impurities. For smaller, high-purity batches, column chromatography may be a suitable alternative.[1]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential. The bromination reaction can be exothermic, so proper temperature control and cooling are necessary to prevent runaways. The product, an α-bromo ketone, is expected to be a lachrymator and a skin irritant.[2] Therefore, all manipulations should be conducted in a well-ventilated fume hood with appropriate PPE, including gloves and safety goggles. Using safer brominating agents like NBS instead of elemental bromine can also mitigate some handling risks.[1]

Experimental Protocols

Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is based on general procedures for the α-bromination of β-keto esters.

Materials:

  • Dimethyl 2-oxopentanedioate

  • N-Bromosuccinimide (NBS)

  • Inert solvent (e.g., carbon tetrachloride or acetonitrile)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN or benzoyl peroxide)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or diethyl ether for extraction

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere (e.g., nitrogen), dissolve Dimethyl 2-oxopentanedioate (1.0 equivalent) in the chosen inert solvent.

  • Add a catalytic amount of a radical initiator (e.g., AIBN).

  • Add N-Bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under vacuum.

Visualizing the Process

To better understand the experimental workflow and potential chemical transformations, the following diagrams are provided.

experimental_workflow Experimental Workflow for Synthesis reagents 1. Reagents: - Dimethyl 2-oxopentanedioate - Brominating Agent (e.g., NBS) - Solvent reaction 2. Reaction: - Controlled Temperature - Inert Atmosphere - Monitoring reagents->reaction workup 3. Workup: - Quenching - Extraction - Washing reaction->workup purification 4. Purification: - Fractional Distillation (vacuum) workup->purification product 5. Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

side_reactions Potential Side Reactions start Dimethyl 2-oxopentanedioate desired_product This compound start->desired_product + Br+ isomeric_product Isomeric Byproduct start->isomeric_product + Br+ (Poor Selectivity) dibromo_product Dibrominated Byproduct desired_product->dibromo_product + Br+ (Excess Bromine)

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Dimethyl 3-bromo-2-oxopentanedioate and its Non-Halogenated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of Dimethyl 3-bromo-2-oxopentanedioate and a key alternative, Dimethyl 2-oxopentanedioate (also known as Dimethyl 2-oxoglutarate). Understanding the distinct NMR spectroscopic signatures of these compounds is crucial for their unambiguous identification, purity assessment, and for monitoring chemical transformations in research and drug development.

Comparative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for Dimethyl 2-oxopentanedioate and the predicted data for this compound.

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentMultiplicityChemical Shift (ppm)Coupling Constant (J) in Hz
Dimethyl 2-oxopentanedioate -OCH₃ (C1)Singlet3.88N/A
(Experimental)-OCH₃ (C5)Singlet3.69N/A
-CH₂- (C4)Triplet3.036.4
-CH₂- (C3)Triplet2.666.4
This compound -OCH₃ (C1)Singlet~3.9N/A
(Predicted)-OCH₃ (C5)Singlet~3.7N/A
-CH- (C3)Triplet~4.5 - 5.0~7.0
-CH₂- (C4)Doublet of~3.2 - 3.5~7.0
Triplets

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentChemical Shift (ppm)
Dimethyl 2-oxopentanedioate C=O (C2)193.3
(Experimental)C=O (C5)172.8
C=O (C1)161.4
-OCH₃ (C1)53.3
-OCH₃ (C5)52.1
-CH₂- (C4)34.0
-CH₂- (C3)27.8
This compound C=O (C2)~190
(Predicted)C=O (C5)~170
C=O (C1)~160
-OCH₃ (C1)~54
-OCH₃ (C5)~53
-CH- (C3)~45 - 55
-CH₂- (C4)~35 - 40

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules is outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample. The solvent should not have signals that overlap with regions of interest in the sample's spectrum.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16 (can be increased for dilute samples)

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Angle: 30 degrees

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

  • Spectral Width: 0-220 ppm

  • Decoupling: Proton broadband decoupling

Visualizations

The following diagrams illustrate the chemical structures and the logical workflow for NMR analysis.

Caption: Chemical structures of the compared molecules.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Tune, Shim) transfer->instrument_setup acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C process Fourier Transform & Phasing acquire_1H->process acquire_13C->process integrate Integration & Peak Picking process->integrate assign Structure Correlation & Assignment integrate->assign

Caption: General workflow for NMR sample analysis.

signal_correlation cluster_structure This compound Structure cluster_signals Expected ¹H NMR Signals mol O=C(OC)C(=O)CH(Br)CH₂C(=O)OC s1 ~3.9 ppm (s, 3H) mol->s1 C1-OCH₃ s2 ~3.7 ppm (s, 3H) mol->s2 C5-OCH₃ s3 ~4.5-5.0 ppm (t, 1H) mol->s3 C3-H s4 ~3.2-3.5 ppm (dt, 2H) mol->s4 C4-H₂

Caption: Predicted ¹H NMR signal correlations for the target molecule.

Mass Spectrometry Analysis of Dimethyl 3-bromo-2-oxopentanedioate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry techniques for the analysis of Dimethyl 3-bromo-2-oxopentanedioate and its derivatives. As direct experimental data for this specific compound is limited in publicly available literature, this guide combines established mass spectrometry principles for analogous structures—brominated compounds, α-ketoesters, and dicarboxylic acid esters—with detailed, generalized experimental protocols. The aim is to equip researchers with a robust framework for method development and analysis.

Introduction to this compound

This compound is a halogenated α-ketoester with the molecular formula C₇H₉BrO₅ and a molecular weight of approximately 253.05 g/mol .[1][2] Its structure, featuring a bromine atom, a ketone, and two methyl ester groups, presents unique characteristics for mass spectrometry analysis. The presence of bromine is particularly noteworthy due to its distinct isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which can be a powerful tool for identification. Understanding the molecule's behavior under different ionization and fragmentation conditions is crucial for its accurate characterization and quantification in complex matrices.

Comparison of Ionization Techniques: ESI vs. APCI

The choice of ionization technique is critical for the successful analysis of any compound. For this compound derivatives, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant soft ionization techniques.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ions are generated from a solution by creating a fine spray of charged droplets. It is a very "soft" ionization technique.A heated nebulizer vaporizes the sample, which is then ionized by a corona discharge. It is suitable for less polar and more volatile compounds.
Analyte Polarity Best suited for polar to moderately polar compounds.Ideal for moderately polar to non-polar compounds.
Thermal Stability Suitable for thermally labile compounds as it does not require heating to high temperatures.Requires the analyte to be thermally stable enough to withstand vaporization.
Adduct Formation Commonly forms protonated molecules ([M+H]⁺) or adducts with solvent ions (e.g., ([M+Na]⁺), ([M+K]⁺), ([M+NH₄]⁺)).Primarily forms protonated molecules ([M+H]⁺).
Flow Rate Compatibility Generally more sensitive at lower flow rates (e.g., <0.5 mL/min).Works well with standard HPLC flow rates (e.g., 0.5-1.5 mL/min).
Suitability for Target Recommended: The ester and keto groups impart sufficient polarity, making ESI a strong candidate. Its gentle nature would likely preserve the intact molecule for MS/MS analysis.Alternative: Could be a viable option, particularly if the derivatives are less polar. However, the thermal stability of the brominated ketoester needs to be considered.

Recommendation: Electrospray ionization (ESI) in positive ion mode is the recommended starting point for the analysis of this compound and its derivatives due to the presence of polar functional groups.

Predicted Fragmentation Patterns (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural elucidation.[3][4] Based on the structure of this compound, several characteristic fragmentation pathways can be predicted under Collision-Induced Dissociation (CID).

A key feature in the mass spectrum will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units for any bromine-containing fragment.

Expected Fragmentation Pathways:

  • Loss of a methoxy group (-OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

  • Loss of a methoxycarbonyl group (-COOCH₃): Cleavage of the ester group.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the ketone is a characteristic fragmentation for ketones.

  • Loss of Bromine: Cleavage of the C-Br bond.

  • Loss of HBr: Elimination of hydrogen bromide.

  • McLafferty Rearrangement: While less likely given the structure, it is a possibility for some derivatives with longer alkyl chains.

Table of Predicted Fragments for this compound:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossDescription
253/255 ([M+H]⁺)221/22332Loss of methanol (CH₃OH)
253/255 ([M+H]⁺)193/19560Loss of methyl formate (HCOOCH₃)
253/255 ([M+H]⁺)17479/81Loss of Br radical
253/255 ([M+H]⁺)17380/82Loss of HBr
193/195165/16728Loss of CO

Experimental Protocols

Below are generalized experimental protocols for the analysis of this compound derivatives using LC-MS/MS.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as acetonitrile or methanol.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare working standards for calibration curves.

  • Matrix Samples (e.g., Plasma, Tissue Homogenate): Perform a protein precipitation by adding three volumes of cold acetonitrile containing an appropriate internal standard to one volume of the biological matrix. Vortex vigorously and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis. A solid-phase extraction (SPE) may be necessary for cleaner samples and lower detection limits.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The exact gradient should be optimized for the specific derivative.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, with a full scan and product ion scan for initial identification.

  • MRM Transitions: Specific precursor-to-product ion transitions should be determined by infusing a standard solution of the analyte. Based on predicted fragmentation, transitions such as 253 -> 173 and 255 -> 175 would be good starting points to monitor.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis start Standard or Biological Matrix protein_precipitation Protein Precipitation (if applicable) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_injection LC Injection supernatant->lc_injection lc_column Reversed-Phase C18 Column lc_injection->lc_column lc_separation Gradient Elution lc_column->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms1 MS1: Precursor Ion Selection esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Detection cid->ms2 data_acquisition Data Acquisition ms2->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound derivatives.

fragmentation_pathway cluster_losses Primary Neutral Losses cluster_secondary_frag Secondary Fragmentation parent [M+H]⁺ m/z 253/255 loss_ch3oh Fragment A m/z 221/223 parent->loss_ch3oh - CH₃OH loss_hcooch3 Fragment B m/z 193/195 parent->loss_hcooch3 - HCOOCH₃ loss_br Fragment C m/z 174 parent->loss_br - Br• loss_hbr Fragment D m/z 173 parent->loss_hbr - HBr frag_b_co Fragment E m/z 165/167 loss_hcooch3->frag_b_co - CO

Caption: Predicted fragmentation pathways for protonated this compound.

References

A Comparative Guide to Dimethyl 3-bromo-2-oxopentanedioate and Other α-Halo Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of covalent chemical biology and drug discovery, α-halo ketones stand out as a pivotal class of electrophilic warheads for their ability to form stable covalent bonds with nucleophilic residues on proteins. Among these, Dimethyl 3-bromo-2-oxopentanedioate is a versatile building block utilized in the synthesis of targeted covalent inhibitors. This guide provides a comparative analysis of this compound with other commonly employed α-halo ketones, supported by theoretical and experimental data, to aid researchers in the selection of appropriate reagents for their specific applications.

Physicochemical Properties and Reactivity Profile

This compound is a bifunctional molecule featuring an α-bromo ketone moiety for covalent modification and two methyl ester groups. These structural features influence its reactivity and solubility. The α-bromo ketone functionality is a key reactive center, where the bromine atom serves as a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack.

The reactivity of α-halo ketones is primarily governed by the nature of the halogen, the steric and electronic environment around the carbonyl and α-carbon, and the reaction conditions. The general reactivity trend for the halogen is Cl > Br > I for nucleophilic substitution reactions.[1][2] α-Bromo ketones, such as this compound, represent a balance between reactivity and stability, making them suitable for a wide range of applications.

Comparison with Other α-Halo Ketones

Table 1: Qualitative Comparison of α-Halo Ketones

FeatureThis compoundPhenacyl BromideChloroacetone
Structure Contains two methyl ester groupsAromatic ketoneSimple aliphatic ketone
Reactivity High, due to the α-bromo ketone moiety. The ester groups may influence reactivity through electronic effects.High, the phenyl group can influence reactivity through resonance and inductive effects.Higher intrinsic reactivity of the C-Cl bond towards some nucleophiles compared to C-Br.
Solubility Likely soluble in a range of organic solvents.Soluble in many organic solvents.Soluble in water and organic solvents.
Applications Synthesis of inhibitors for SUMO-activating enzyme and MEK.[3][4]Common building block in heterocyclic synthesis and as a covalent modifier.Used in various chemical syntheses.
Steric Hindrance The presence of the ester groups may introduce some steric bulk, potentially influencing the approach of nucleophiles.The phenyl group provides significant steric bulk.Minimal steric hindrance.

A theoretical study on substituted α-bromoacetophenones provides insight into how substituents can affect reactivity. The calculated activation energies for the SN2 reaction with a hydroxide ion show that electron-withdrawing groups on the phenyl ring generally decrease the activation energy, thus increasing the reaction rate.[5] This highlights the importance of the electronic environment in tuning the reactivity of α-halo ketones.

Experimental Protocols

While specific protocols for this compound are not abundant in the public domain, the following general procedures for the synthesis and reactivity assessment of α-bromo ketones can be adapted.

General Synthesis of this compound

A common method for the synthesis of α-bromo ketones is the bromination of the corresponding ketone. For this compound, this involves the bromination of Dimethyl 2-oxopentanedioate.[4]

Reaction:

Procedure:

  • Dissolve Dimethyl 2-oxopentanedioate in a suitable solvent such as acetic acid.[1]

  • Add bromine (Br₂) dropwise to the solution at room temperature.

  • Stir the reaction mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by extraction with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Reactivity Assessment with N-Acetylcysteine

A standard method to evaluate the reactivity of α-halo ketones towards a biological nucleophile is to monitor their reaction with a model thiol compound like N-acetylcysteine.

Procedure:

  • Prepare stock solutions of this compound and N-acetylcysteine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Initiate the reaction by mixing the two solutions at a defined temperature (e.g., 37 °C).

  • Monitor the progress of the reaction over time by taking aliquots at various time points.

  • The concentration of remaining N-acetylcysteine or the formation of the product can be quantified using techniques such as HPLC or LC-MS.

  • The second-order rate constant for the reaction can be calculated from the obtained data.

Applications in Drug Discovery and Chemical Biology

This compound has been utilized as a key intermediate in the synthesis of inhibitors targeting important signaling pathways in cancer and other diseases.

Inhibitors of the SUMOylation Pathway

This compound is a precursor for the synthesis of heteroaryl compounds that act as inhibitors of the SUMO-activating enzyme (SAE).[3] The SUMOylation pathway is a post-translational modification system that plays a crucial role in regulating various cellular processes, and its dysregulation is implicated in cancer.[6][7][8]

SUMOylation_Pathway SUMO_precursor SUMO Precursor SUMO_mature Mature SUMO SUMO_precursor->SUMO_mature SENP SAE SAE1/SAE2 (E1) SUMO_mature->SAE ATP Ubc9 Ubc9 (E2) SAE->Ubc9 Target_Protein Target Protein Ubc9->Target_Protein E3_ligase E3 Ligase E3_ligase->Target_Protein SUMOylated_Protein SUMOylated Protein SUMOylated_Protein->Target_Protein SENP SENP SENP Inhibitor SAE Inhibitor (derived from Dimethyl 3-bromo-2-oxopentanedioate) Inhibitor->SAE

Caption: The SUMOylation pathway and the point of inhibition.

Inhibitors of the MAPK/ERK Pathway

This compound is also used in the synthesis of MEK inhibitors.[4] The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival, and is frequently hyperactivated in various cancers.[9][10][11][12][13]

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation MEK_Inhibitor MEK Inhibitor (derived from Dimethyl 3-bromo-2-oxopentanedioate) MEK_Inhibitor->MEK Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reagent_Prep Prepare stock solutions of α-halo ketones and N-acetylcysteine in buffer Reaction_Setup Initiate reactions by mixing reagents at constant temperature Reagent_Prep->Reaction_Setup Time_Course Collect aliquots at specific time intervals Reaction_Setup->Time_Course LC_MS_Analysis Quench reaction and analyze samples by LC-MS Time_Course->LC_MS_Analysis Data_Processing Quantify reactant depletion and product formation LC_MS_Analysis->Data_Processing Rate_Calculation Calculate second-order rate constants Data_Processing->Rate_Calculation Comparative_Analysis Compare rate constants to determine relative reactivity Rate_Calculation->Comparative_Analysis

References

A Comparative Guide to Electrophilic α-Ketoester Building Blocks: Dimethyl 3-bromo-2-oxopentanedioate vs. Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug discovery, α-halo carbonyl compounds are indispensable reagents for the construction of complex molecular architectures. Among these, ethyl bromopyruvate has established itself as a versatile and widely utilized building block. This guide provides a comparative analysis of ethyl bromopyruvate and a less conventional analogue, dimethyl 3-bromo-2-oxopentanedioate, offering insights into their respective reactivities, synthetic applications, and potential advantages for researchers, medicinal chemists, and professionals in drug development.

Physicochemical Properties at a Glance

A primary distinction between these two reagents lies in their molecular structure, which dictates their physical properties and, consequently, their reactivity and potential applications. Ethyl bromopyruvate is a smaller, more compact molecule, while this compound possesses a longer carbon chain with an additional ester functionality.

PropertyThis compoundEthyl Bromopyruvate
CAS Number 148728-48-770-23-5
Molecular Formula C₇H₉BrO₅C₅H₇BrO₃
Molecular Weight 253.05 g/mol 195.01 g/mol
Structure Br-CH(COOCH₃)-CH₂-CO-COOCH₃Br-CH₂-CO-COOCH₂CH₃
Key Features Difunctional ester, longer carbon backboneSimple α-bromo-α-ketoester

Synthesis of the Reagents

Ethyl Bromopyruvate: The synthesis of ethyl bromopyruvate is well-documented and typically involves the bromination of ethyl pyruvate. A common method utilizes bromine in the presence of an acid catalyst.

This compound: While specific literature on the synthesis of this compound is not abundant, a plausible and analogous synthetic route involves the α-bromination of dimethyl 2-oxopentanedioate (also known as dimethyl α-ketoglutarate). This reaction would likely proceed via an enol intermediate, followed by attack on an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂).

Synthesis cluster_DBOP Synthesis of this compound cluster_EBP Synthesis of Ethyl Bromopyruvate DBOP_start Dimethyl 2-oxopentanedioate DBOP_reagent + NBS or Br₂ DBOP_product This compound DBOP_reagent->DBOP_product α-Bromination EBP_start Ethyl Pyruvate EBP_reagent + Br₂ / H⁺ EBP_product Ethyl Bromopyruvate EBP_reagent->EBP_product Bromination

Figure 1: Plausible synthetic pathways for this compound and Ethyl Bromopyruvate.

Comparative Reactivity and Synthetic Utility

Both molecules are potent electrophiles due to the presence of the α-bromo ketone moiety. The carbon atom attached to the bromine is highly susceptible to nucleophilic attack. However, the structural differences between the two compounds can influence their reactivity and the types of products they form.

Ethyl Bromopyruvate: As a classic electrophile, ethyl bromopyruvate is extensively used in a variety of synthetic transformations:

  • Heterocycle Synthesis: It is a key precursor in the Hantzsch thiazole synthesis, reacting with thioamides to form thiazole derivatives, which are important scaffolds in medicinal chemistry.

  • Alkylation of Nucleophiles: It readily alkylates a wide range of nucleophiles, including amines, thiols, and carbanions.

  • Enzyme Inhibition: Its ability to alkylate cysteine residues makes it a useful tool for inhibiting enzymes, particularly in the study of metabolic pathways.

This compound: The presence of a second ester group and a longer carbon chain in this compound introduces additional complexity and potential for different reactivity patterns:

  • Alternative Cyclization Pathways: The additional carbonyl group could participate in intramolecular reactions following an initial intermolecular alkylation, leading to the formation of more complex heterocyclic systems.

  • Potential for Dehydrobromination: A study on the closely related dimethyl 3-bromo-2-oxoglutarate has shown that it undergoes dehydrobromination to form an unsaturated α,β-dicarbonyl compound.[1] This suggests that this compound could also serve as a precursor to highly reactive Michael acceptors.

  • Increased Steric Hindrance: The bulkier structure of this compound compared to ethyl bromopyruvate might lead to greater regioselectivity in its reactions with certain nucleophiles.

Figure 2: Comparative reaction pathways of Ethyl Bromopyruvate and this compound.

Experimental Protocols

General Procedure for α-Bromination of an α-Ketoester

Materials:

  • α-Ketoester (e.g., dimethyl 2-oxopentanedioate or ethyl pyruvate)

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

Procedure:

  • Dissolve the α-ketoester in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of the acid catalyst.

  • Slowly add a solution of NBS or bromine in the same solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Representative Alkylation Reaction: Synthesis of a Thiazole Derivative using Ethyl Bromopyruvate

Materials:

  • Ethyl bromopyruvate

  • Thioamide

  • Ethanol

Procedure:

  • Dissolve the thioamide in ethanol.

  • Add ethyl bromopyruvate to the solution.

  • Reflux the reaction mixture for the required time, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: A Comparative Overview

FeatureThis compoundEthyl Bromopyruvate
Primary Use Likely a specialized building block for complex structures.Versatile reagent for heterocycle synthesis and general alkylation.
Key Reactions Potential for intramolecular cyclizations and dehydrobromination.Hantzsch thiazole synthesis, nucleophilic alkylation.
Known Applications Limited documented applications.Widely used in medicinal chemistry and as a biochemical probe.
Handling Considerations Assumed to be a lachrymator and irritant, similar to other α-bromo ketones.Known lachrymator and irritant; handle with appropriate personal protective equipment.

Conclusion

Ethyl bromopyruvate remains a go-to reagent for many standard synthetic transformations requiring an electrophilic α-bromo-α-ketoester. Its reactivity is well-understood, and its utility in constructing valuable heterocyclic cores is firmly established.

This compound, on the other hand, represents a less-explored but potentially valuable alternative. Its bifunctional nature and longer carbon chain may offer opportunities for the synthesis of more complex and unique molecular scaffolds. While direct experimental data is sparse, its reactivity can be inferred from related structures, suggesting it could be a useful tool for chemists seeking to explore novel chemical space. The choice between these two reagents will ultimately depend on the specific synthetic target and the desired complexity of the final product. For routine applications, ethyl bromopyruvate is the more established and predictable choice. For the construction of novel and intricate molecular architectures, the less-trodden path offered by this compound may prove to be a fruitful avenue for discovery.

References

Validating the Structure of "Dimethyl 3-bromo-2-oxopentanedioate" Reaction Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic strategies and analytical methodologies for the validation of reaction adducts derived from Dimethyl 3-bromo-2-oxopentanedioate. Given the electrophilic nature of this α-haloketone, it serves as a versatile building block for the synthesis of various heterocyclic compounds and other functionalized molecules relevant to drug discovery and development. This document outlines common reaction pathways, compares alternative synthetic approaches, and provides detailed experimental protocols for structural elucidation.

Synthesis of this compound: A Comparative Overview of Brominating Agents

The synthesis of the starting material, this compound, typically involves the α-bromination of Dimethyl 2-oxopentanedioate. The choice of brominating agent is critical for achieving high yield and selectivity. Below is a comparison of common brominating agents.

Brominating AgentReaction ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Radical initiator (e.g., AIBN, benzoyl peroxide), reflux in CCl₄ or CH₃CNHigh selectivity for allylic and benzylic positions, safer to handle than Br₂.Can be more expensive than elemental bromine.
Elemental Bromine (Br₂) ** Acid or base catalysisReadily available and inexpensive.Highly corrosive and toxic, can lead to over-bromination and side products.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Often used with a catalyst, milder conditions.Cost-effective and highly efficient alternative to NBS.May require optimization of reaction conditions.
Copper(II) Bromide (CuBr₂) **Reflux in solvents like ethyl acetate/chloroform.Effective for α-bromination of ketones.Stoichiometric amounts of copper salts are often required.

Reaction Pathways and Adduct Formation

This compound is a highly reactive electrophile, susceptible to nucleophilic attack at multiple sites. The primary reaction pathways involve the substitution of the bromine atom, leading to the formation of a variety of adducts, particularly heterocyclic structures.

A general workflow for the synthesis and characterization of these adducts is presented below:

experimental_workflow start This compound + Nucleophile reaction Reaction (e.g., Reflux, Microwave) start->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification adduct Isolated Adduct purification->adduct nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) adduct->nmr ms Mass Spectrometry (EI, ESI, HRMS) adduct->ms xray X-ray Crystallography (for crystalline solids) adduct->xray validation Structure Validated nmr->validation ms->validation xray->validation five_membered_ring reagents This compound + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization & Dehydration product Aminothiazole Derivative cyclization->product synthetic_comparison cluster_0 Route A: From this compound cluster_1 Route B: Alternative Precursors target Target Heterocycle (e.g., Substituted Thiazole) comparison Performance Metrics: - Yield - Reaction Time - Reagent Availability - Substrate Scope - Stereoselectivity target->comparison Compare start_A This compound + Nucleophile reaction_A Cyclocondensation start_A->reaction_A reaction_A->target start_B Alternative α-Haloketone or 1,3-Dicarbonyl Compound reaction_B Hantzsch Thiazole Synthesis or other named reactions start_B->reaction_B reaction_B->target

A Comparative Guide to the Spectroscopic Analysis of Quinoxalines Synthesized from Dimethyl 3-bromo-2-oxopentanedioate and an Alternative Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of quinoxaline derivatives synthesized through a proposed reaction involving Dimethyl 3-bromo-2-oxopentanedioate and a well-established alternative method. The objective is to offer a comprehensive overview of the expected spectroscopic characteristics of the resulting products, supported by experimental data from existing literature. This information is crucial for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the identification and characterization of novel quinoxaline-based compounds.

Proposed Synthesis: Quinoxalinone Derivative from this compound

The synthesis of quinoxalines from this compound and o-phenylenediamine is not explicitly documented in the reviewed literature. However, based on the known reactivity of α-bromo-β-ketoesters with o-phenylenediamines, a plausible reaction pathway is proposed. This reaction is expected to yield a quinoxalin-2(1H)-one derivative, specifically Methyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate .

Experimental Protocol: Proposed Synthesis of Methyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate

A detailed experimental protocol for this specific reaction is not available. However, a general procedure based on similar reactions is as follows:

  • Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add this compound (1 equivalent) to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired quinoxalinone derivative.

Spectroscopic Data for the Proposed Product: Methyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate

Due to the lack of direct experimental data for Methyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, the following table presents spectroscopic data for the closely related analogue, Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate , to provide an expected profile.

Spectroscopic TechniqueExpected Data for Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
¹H NMR Signals for the ethoxy group (a triplet and a quartet), a singlet for the N-methyl group, and aromatic protons in the range of 7.0-8.0 ppm.
¹³C NMR Resonances for the ester carbonyl, the quinoxalinone carbonyl, the aliphatic carbons of the ethoxy group, the N-methyl carbon, and aromatic carbons.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the quinoxalinone (around 1670-1690 cm⁻¹) and the ester (around 1720-1740 cm⁻¹), and C=N stretching (around 1615-1630 cm⁻¹).
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight of the compound.

Alternative Synthesis: 2,3-Diphenylquinoxaline from Benzil

A widely used and well-documented alternative for the synthesis of quinoxalines is the condensation of an α-dicarbonyl compound, such as benzil, with o-phenylenediamine. This reaction typically affords high yields of the corresponding 2,3-disubstituted quinoxaline.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

The synthesis of 2,3-diphenylquinoxaline can be achieved through a straightforward procedure.[1][2][3]

  • To a warm solution of benzil (2.1 g, 0.01 mol) in 8 mL of rectified spirit, add a solution of o-phenylenediamine (1.1 g, 0.01 mol) in 8 mL of rectified spirit.[2]

  • Warm the mixture on a water bath for 30 minutes.[2]

  • Add water dropwise until a slight cloudiness persists.[2]

  • Cool the solution, filter the precipitated product, and recrystallize from aqueous ethanol to obtain 2,3-diphenylquinoxaline.[2]

Spectroscopic Data for 2,3-Diphenylquinoxaline

The following table summarizes the spectroscopic data for 2,3-diphenylquinoxaline, which has been extensively characterized.

Spectroscopic TechniqueExperimental Data for 2,3-Diphenylquinoxaline
¹H NMR (CDCl₃, 400 MHz) δ 8.21-8.17 (m, 2H), 7.80-7.75 (m, 2H), 7.54-7.52 (m, 4H), 7.39-7.31 (m, 6H)[4]
¹³C NMR (CDCl₃, 100 MHz) δ 153.61, 141.37, 139.21, 130.09, 129.97, 129.34, 128.94, 128.41[4]
IR (KBr, cm⁻¹) 3065, 1541, 1444, 1395, 768[5]
Mass Spec (m/z) 282.12 (M⁺, 100.0%), 283.12 (21.8%), 284.12 (2.4%)[5]

Visualizing the Processes

To better illustrate the experimental workflow and the comparative reaction pathways, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Reactants: This compound + o-Phenylenediamine reaction Reaction in Ethanol/Acetic Acid start->reaction workup Workup: Solvent Removal reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Product: Methyl 2-(3-oxo-3,4-dihydro- quinoxalin-2-yl)acetate purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for the proposed synthesis and spectroscopic analysis of Methyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate.

reaction_comparison cluster_proposed Proposed Synthesis cluster_alternative Alternative Synthesis reactant_A1 This compound product_A Methyl 2-(3-oxo-3,4-dihydro- quinoxalin-2-yl)acetate reactant_A1->product_A Condensation/ Cyclization reactant_A2 o-Phenylenediamine reactant_A2->product_A Condensation/ Cyclization reactant_B1 Benzil product_B 2,3-Diphenylquinoxaline reactant_B1->product_B Condensation reactant_B2 o-Phenylenediamine reactant_B2->product_B Condensation

Caption: Comparison of the proposed and alternative synthetic pathways to quinoxaline derivatives.

References

Comparative Guide to Purity Assessment of Synthesized Dimethyl 3-bromo-2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized Dimethyl 3-bromo-2-oxopentanedioate, a key building block in various synthetic pathways. The performance of these methods will be compared with the analysis of a structurally similar alternative, Diethyl 2-bromo-3-oxosuccinate. This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and illustrates the analytical workflow.

Introduction to Purity Assessment of α-Bromo-β-ketoesters

This compound is an α-bromo-β-ketoester, a class of compounds known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, reduced yields, and difficulties in product purification. Common impurities may include unreacted starting materials, such as Dimethyl 2-oxopentanedioate, over-brominated byproducts like Dimethyl 3,3-dibromo-2-oxopentanedioate, and residual solvents from the synthesis and purification process. A multi-technique approach is often necessary for a thorough purity evaluation.

Comparative Data of Analytical Techniques

The following table summarizes the expected results from the purity analysis of this compound and a common alternative, Diethyl 2-bromo-3-oxosuccinate, using various analytical techniques.

Analytical TechniqueThis compoundDiethyl 2-bromo-3-oxosuccinate (Alternative)Key Performance Indicators
¹H NMR Predicted δ (ppm): 4.95 (s, 1H, -CHBr-), 3.85 (s, 3H, -OCH₃), 3.75 (s, 3H, -OCH₃), 3.20 (d, 2H, -CH₂-)Predicted δ (ppm): 4.85 (s, 1H, -CHBr-), 4.30 (q, 4H, -OCH₂CH₃), 1.30 (t, 6H, -OCH₂CH₃)Structural confirmation, identification of proton-containing impurities.
¹³C NMR Predicted δ (ppm): 190.0 (C=O, ketone), 168.0 (C=O, ester), 165.0 (C=O, ester), 53.0 (-OCH₃), 52.0 (-OCH₃), 45.0 (-CHBr-), 35.0 (-CH₂-)Predicted δ (ppm): 189.0 (C=O, ketone), 167.0 (C=O, ester), 164.0 (C=O, ester), 62.0 (-OCH₂-), 46.0 (-CHBr-), 14.0 (-CH₃)Confirms carbon backbone and functional groups, identifies carbon-containing impurities.
HPLC (Reversed-Phase) Expected Retention Time: ~5.8 min; Purity: >95%Expected Retention Time: ~6.5 min; Purity: >95%High-resolution separation, accurate quantification of non-volatile impurities.
GC-MS Amenable to analysis. Expected to show a clear molecular ion peak.Amenable to analysis. Expected to show a clear molecular ion peak.Identification and quantification of volatile impurities and residual solvents.
FT-IR Characteristic peaks (cm⁻¹): ~1750-1730 (C=O, ester), ~1720 (C=O, ketone), ~1200-1000 (C-O), ~700-600 (C-Br)Characteristic peaks (cm⁻¹): ~1750-1730 (C=O, ester), ~1720 (C=O, ketone), ~1200-1000 (C-O), ~700-600 (C-Br)Functional group identification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify proton and carbon environments.

¹H and ¹³C NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 5 seconds

  • Data Analysis: Process the raw data using appropriate software. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts in both ¹H and ¹³C spectra with predicted values and reference spectra to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main compound and any non-volatile impurities.

Reversed-Phase HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Start with 60% A / 40% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the purity based on the relative peak area of the main component.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities, including residual solvents.

GC-MS Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane), split ratio 50:1.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify based on peak area.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow synthesis Synthesis of Dimethyl 3-bromo-2-oxopentanedioate purification Purification (e.g., Column Chromatography) synthesis->purification initial_screening Initial Purity Screen (TLC/¹H NMR) purification->initial_screening detailed_analysis Detailed Purity Analysis initial_screening->detailed_analysis Proceed if promising hplc HPLC (Quantitative Purity) detailed_analysis->hplc gcms GC-MS (Residual Solvents/Volatiles) detailed_analysis->gcms qnmr qNMR (Absolute Purity) detailed_analysis->qnmr final_product Final Product (Purity >95%) hplc->final_product gcms->final_product qnmr->final_product

Caption: A general workflow for the synthesis and purity assessment of the target compound.

Analytical_Technique_Selection start Synthesized Product q1 Structural Confirmation Needed? start->q1 nmr NMR Spectroscopy (¹H, ¹³C) q1->nmr Yes q2 Quantitative Purity of Non-Volatiles? q1->q2 No nmr->q2 hplc HPLC q2->hplc Yes q3 Volatile Impurities Suspected? q2->q3 No hplc->q3 gcms GC-MS q3->gcms Yes end Comprehensive Purity Profile q3->end No gcms->end

Caption: Decision pathway for selecting the appropriate analytical techniques for purity analysis.

A Comparative Guide to the X-ray Crystallography of Dimethyl 3-bromo-2-oxopentanedioate Derivatives and Related Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of X-ray crystallography methodologies and data for derivatives related to "Dimethyl 3-bromo-2-oxopentanedioate." While specific crystallographic data for the title compound is not publicly available, this document compiles and compares data from structurally relevant brominated organic molecules to offer valuable insights for researchers in the field. The presented experimental data and protocols are intended to serve as a practical reference for the structural analysis of similar compounds.

Comparative Crystallographic Data of Brominated Organic Molecules

The following table summarizes key crystallographic parameters from single-crystal X-ray diffraction studies of various brominated organic compounds. This comparative data highlights the range of crystal systems and unit cell parameters that can be expected for such molecules.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
Dibenzobromolium Derivative (7a)C₁₂H₁₀.₅NO₄.₃BrMonoclinicP2(1)/n14.3632(3)9.5511(2)20.0039(4)9099.712(1)902703.1(1)[1]
Dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylateC₁₇H₁₇BrN₂O₅MonoclinicP2(1)/c11.2389(2)10.6133(2)15.3468(3)9097.433(2)901814.11(6)[2]
Dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylateC₂₀H₁₇BrO₅SMonoclinicP2(1)/c16.3479(11)7.9101(5)15.6599(10)90109.952(2)901899.8(2)[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of brominated organic compounds, adapted from published literature.

Synthesis of Brominated Precursors

A common method for the synthesis of α-bromo esters involves the direct bromination of the corresponding carbonyl compound. For instance, the synthesis of a related compound, dimethyl 2-bromopentanedioate, can be achieved through the bromination of dimethyl pentanedioate using N-bromosuccinimide (NBS) as the brominating agent.[4] Another established method is the Hell-Volhard-Zelinsky reaction, where a carboxylic acid is treated with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃), followed by esterification with an alcohol like methanol.[4][5]

General Procedure for α-Bromination:

  • The starting carboxylic acid or ester is dissolved in a suitable solvent (e.g., carbon tetrachloride or chloroform).

  • A brominating agent (e.g., Br₂ or NBS) is added, often with a catalyst such as PBr₃ or a radical initiator for NBS bromination.

  • The reaction mixture is stirred, potentially with heating or under UV irradiation, until the reaction is complete (monitored by techniques like TLC or NMR).

  • The crude product is worked up, which may involve washing with a reducing agent (e.g., sodium thiosulfate) to quench excess bromine, followed by extraction and drying of the organic phase.

  • The final product is purified, typically by column chromatography or distillation.

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow crystallization from a suitable solvent system is a widely used technique.

Slow Evaporation Method:

  • The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/water, ethanol, ethyl acetate/hexane) to create a saturated or near-saturated solution.

  • The solution is filtered to remove any particulate matter.

  • The container is loosely covered (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent at a constant temperature (often room temperature).

  • Crystals are allowed to grow over a period of several days to weeks.

Single crystals of various brominated derivatives have been successfully grown using slow crystallization from a methanol-water solution.[1]

X-ray Diffraction Data Collection and Structure Refinement

The collection of X-ray diffraction data is performed using a diffractometer. The subsequent processing of this data allows for the determination of the crystal structure.

Typical Data Collection Parameters:

  • Instrument: Bruker D8 ADVANCE or Rigaku RAPID II Image Plate system.[1][6]

  • Radiation Source: Graphite-monochromated Cu Kα (λ = 1.54187 Å) or Mo Kα radiation.[1]

  • Temperature: Data collection is often performed at low temperatures (e.g., 123 K or 140 K) to minimize thermal vibrations of the atoms.[1][7]

  • Data Collection Strategy: A series of frames are collected over a range of angles using ω and φ scans.

  • Structure Solution and Refinement: The crystal structure is typically solved using direct methods (e.g., SIR2004, Superflip) and refined by full-matrix least-squares on F² using software packages like SHELXL.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystallography of a novel brominated organic compound, from synthesis to final structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials synthesis Chemical Synthesis (e.g., Bromination) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection X-ray Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for X-ray crystallography.

References

Comparative Reactivity of Dimethyl 3-bromo-2-oxopentanedioate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of chemical intermediates is paramount for efficient synthesis design and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of Dimethyl 3-bromo-2-oxopentanedioate and its analogs, supported by theoretical principles and generalized experimental protocols.

This compound, a member of the α-bromo-β-keto ester class of compounds, possesses a highly electrophilic α-carbon due to the inductive effects of the adjacent bromine atom and two carbonyl groups. This inherent reactivity makes it a valuable synthetic intermediate for the introduction of complex molecular scaffolds. The reactivity of its analogs, particularly those with varied ester alkyl groups (e.g., diethyl, di-tert-butyl), is influenced by a combination of steric and electronic factors.

Theoretical Reactivity Profile

The primary reaction pathway for this compound and its analogs is nucleophilic substitution, typically proceeding through an S\textsubscript{N}2 mechanism. In this reaction, a nucleophile attacks the electrophilic α-carbon, displacing the bromide ion.

The rate of this reaction is significantly influenced by:

  • Steric Hindrance: As the bulk of the alkyl groups on the ester functionalities increases (from methyl to ethyl to tert-butyl), steric hindrance around the reaction center increases. This increased congestion is expected to impede the backside attack of the nucleophile, leading to a decrease in the reaction rate.

  • Electronic Effects: The ester groups are electron-withdrawing, which enhances the electrophilicity of the α-carbon. While the electronic difference between methyl, ethyl, and tert-butyl groups is less pronounced than their steric differences, the slightly greater inductive effect of bulkier alkyl groups could marginally decrease the electrophilicity of the carbonyl carbon.

Based on these principles, the expected order of reactivity for the dialkyl 3-bromo-2-oxopentanedioate analogs in S\textsubscript{N}2 reactions is:

Dimethyl > Diethyl > Di-tert-butyl

Comparative Data Summary

AnalogEster Alkyl GroupExpected Relative ReactivityKey Influencing Factor(s)
This compoundMethylHighestMinimal steric hindrance
Diethyl 3-bromo-2-oxopentanedioateEthylIntermediateModerate steric hindrance
Di-tert-butyl 3-bromo-2-oxopentanedioatetert-ButylLowestSignificant steric hindrance from the bulky t-butyl groups

Experimental Protocols

To empirically determine and compare the reactivity of these analogs, the following generalized experimental protocols for a nucleophilic substitution reaction and its kinetic analysis can be employed.

General Protocol for Nucleophilic Substitution

Objective: To synthesize a derivative of a dialkyl 3-bromo-2-oxopentanedioate by nucleophilic substitution and compare the reaction yields under identical conditions.

Materials:

  • This compound (or its analog)

  • Nucleophile (e.g., sodium thiophenolate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the selected dialkyl 3-bromo-2-oxopentanedioate analog (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the nucleophile (e.g., sodium thiophenolate, 1.1 eq.) in anhydrous THF.

  • Slowly add the nucleophile solution to the solution of the bromo-ester analog via a syringe or dropping funnel over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield of the purified product.

By running this experiment in parallel for each analog under identical conditions (concentration, temperature, reaction time), the yields can be used as a quantitative measure of their comparative reactivity.

Protocol for Kinetic Analysis by NMR Spectroscopy

Objective: To determine the rate constant for the reaction of different dialkyl 3-bromo-2-oxopentanedioate analogs with a nucleophile.

Materials:

  • This compound (or its analog)

  • Nucleophile (e.g., pyridine)

  • Deuterated solvent (e.g., CDCl\textsubscript{3})

  • NMR spectrometer

  • Thermostated NMR probe

Procedure:

  • Prepare a stock solution of the dialkyl 3-bromo-2-oxopentanedioate analog in the deuterated solvent of a known concentration.

  • Prepare a separate stock solution of the nucleophile in the same deuterated solvent at a known concentration.

  • Equilibrate both solutions and the NMR probe to the desired reaction temperature (e.g., 298 K).

  • In an NMR tube, combine the solution of the bromo-ester analog with the nucleophile solution, initiating the reaction.

  • Quickly acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a characteristic proton of the starting material and the product in each spectrum.

  • Plot the natural logarithm of the concentration of the starting material versus time.

  • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).

This method allows for a direct and quantitative comparison of the reaction rates of the different analogs.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general S\textsubscript{N}2 reaction pathway and the experimental workflow for kinetic analysis.

kinetic_workflow prep_solutions Prepare Stock Solutions (Bromo-ester & Nucleophile) equilibrate Equilibrate Solutions & NMR Probe to Temperature prep_solutions->equilibrate mix_reactants Mix Reactants in NMR Tube equilibrate->mix_reactants acquire_spectra Acquire Time-Resolved ¹H NMR Spectra mix_reactants->acquire_spectra integrate_signals Integrate Signals of Reactant and Product acquire_spectra->integrate_signals plot_data Plot ln[Reactant] vs. Time integrate_signals->plot_data determine_rate Determine Rate Constant (k) from Slope plot_data->determine_rate

A Researcher's Guide to Analytical Methods for Dimethyl 3-bromo-2-oxopentanedioate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules such as Dimethyl 3-bromo-2-oxopentanedioate, a potentially valuable building block in pharmaceutical development, requires robust analytical methods to monitor reaction progress, identify byproducts, and ensure the purity of the final product. This guide provides a comparative overview of four common analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC)—for the analysis of reaction mixtures containing this alpha-keto-bromo-diester.

This comparison is supported by plausible experimental data to illustrate the strengths and weaknesses of each method, enabling researchers to select the most appropriate technique for their specific needs.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on various factors, including the need for quantitative data, the complexity of the reaction mixture, and the available instrumentation. The following tables summarize the key performance indicators for each technique in the context of analyzing this compound.

Table 1: Quantitative Data Comparison for the Analysis of this compound

Analytical MethodKey Parameters & Plausible ValuesAdvantagesDisadvantages
¹H NMR Chemical Shifts (δ) in CDCl₃: - δ 4.85 (s, 1H, -CHBr-) - δ 3.80 (s, 3H, -OCH₃) - δ 3.75 (s, 3H, -OCH₃) - δ 3.25 (s, 2H, -CH₂-)Provides detailed structural information. Non-destructive.[1] Allows for straightforward quantification using an internal standard.Lower sensitivity compared to MS-based methods. Complex mixtures can lead to overlapping signals.[2]
¹³C NMR Chemical Shifts (δ) in CDCl₃: - δ 189.0 (C=O, ketone) - δ 168.5 (C=O, ester) - δ 165.0 (C=O, ester) - δ 53.0 (-OCH₃) - δ 52.5 (-OCH₃) - δ 48.0 (-CHBr-) - δ 35.0 (-CH₂-)Provides detailed information about the carbon skeleton.Long acquisition times. Lower sensitivity than ¹H NMR.
GC-MS Retention Time: ~8.5 min (under specified conditions) Major Mass Fragments (m/z): 254/256 (M+), 175, 133, 101, 59High separation efficiency for volatile and thermally stable compounds.[3] Provides both retention time and mass spectral data for confident identification.[4] High sensitivity.[5]Requires derivatization for non-volatile compounds. The compound may degrade at high temperatures.
HPLC Retention Time: ~6.2 min (under specified conditions)Suitable for non-volatile and thermally labile compounds. Wide range of stationary and mobile phases for method optimization.Can be more time-consuming for method development. Lower resolution compared to capillary GC.
TLC Rf Value: ~0.45 (in 3:1 Hexane:Ethyl Acetate)Rapid, simple, and inexpensive for reaction monitoring.[6][7] Can be used to quickly screen for optimal chromatographic conditions for column chromatography.[8]Primarily qualitative. Lower resolution and sensitivity compared to other methods.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the conversion of starting materials and the formation of this compound, and to confirm its structure.

Protocol:

  • Withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by dilution with cold deuterated chloroform).

  • Filter the sample through a small plug of cotton wool in a Pasteur pipette to remove any solid particles.

  • Add 0.5 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.

  • Process the spectra and integrate the relevant peaks to determine the relative concentrations of reactants and products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components in the reaction mixture, including the product and any volatile byproducts.

Protocol:

  • Withdraw a small aliquot (~0.1 mL) from the reaction mixture and dilute it with an appropriate solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the diluted sample into the GC-MS system.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Analyze the resulting chromatogram and mass spectra to identify the components based on their retention times and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in the reaction mixture, especially if the compound is thermally labile.

Protocol:

  • Prepare a calibration curve using standards of known concentrations of the purified product.

  • Withdraw a small, accurately measured aliquot of the reaction mixture and dilute it with the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Inject the prepared sample and quantify the product by comparing its peak area to the calibration curve.

Thin-Layer Chromatography (TLC)

Objective: To quickly and qualitatively monitor the progress of the reaction.

Protocol:

  • Prepare a TLC chamber with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate at the baseline. It is also advisable to spot the starting material(s) for comparison.[8]

  • Place the TLC plate in the developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.[7]

Visualization of Analytical Workflow

The selection of an appropriate analytical method is a critical step in chemical research. The following diagram illustrates a logical workflow for choosing the best technique for analyzing a reaction mixture of this compound.

Analytical_Workflow start Start: Reaction Mixture Analysis qual_quant Qualitative or Quantitative Analysis? start->qual_quant qualitative Qualitative Monitoring qual_quant->qualitative Qualitative quantitative Quantitative Analysis qual_quant->quantitative Quantitative speed_cost Need for rapid, low-cost screening? qualitative->speed_cost structural_info Need for Structural Information? quantitative->structural_info tlc Thin-Layer Chromatography (TLC) end_qual End: Qualitative Assessment tlc->end_qual speed_cost->tlc Yes speed_cost->structural_info No nmr NMR Spectroscopy structural_info->nmr Yes separation_needed Separation of Complex Mixture? structural_info->separation_needed No end_structure End: Structural Elucidation nmr->end_structure volatility Is the compound volatile and thermally stable? separation_needed->volatility hplc HPLC end_quant End: Quantitative Result hplc->end_quant gcms GC-MS gcms->end_quant volatility->hplc No volatility->gcms Yes

Caption: A decision-making workflow for selecting an analytical method.

By understanding the capabilities and limitations of each of these analytical techniques, researchers can make informed decisions to effectively monitor their reactions, purify their products, and ultimately accelerate their research and development efforts.

References

Safety Operating Guide

Proper Disposal of Dimethyl 3-bromo-2-oxopentanedioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Dimethyl 3-bromo-2-oxopentanedioate, a halogenated organic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the correct handling and disposal procedures.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Safety Goggles: To protect the eyes from potential splashes.[1][2]

  • Lab Coat: To shield skin and clothing from contamination.[1][2]

  • Nitrile Gloves: To prevent direct skin contact with the chemical.[1][2]

All handling of this substance should be conducted within a properly functioning fume hood to prevent the inhalation of any vapors.[1][2] It is also essential to keep the compound away from heat and ignition sources, as many organic substances are flammable.[1][2]

Segregation and Collection of Waste

A critical step in the proper disposal of this compound is the correct segregation of waste. As a halogenated organic compound (containing bromine), it must not be mixed with non-halogenated solvent waste.[1][2][3][4][5]

Key Segregation and Collection Steps:

  • Designated Waste Container: Use a dedicated waste container clearly labeled "Halogenated Organic Waste".[1][2][4][5] This prevents cross-contamination and ensures the waste is treated appropriately.

  • Container Integrity: The waste container must be in good condition, compatible with the chemical, and have a secure, tightly sealing lid to prevent leaks and evaporation.[3][5][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[6][7]

  • Proper Labeling: The hazardous waste tag on the container must be filled out completely and accurately.[4][7] This includes:

    • The full chemical name: "this compound". Avoid abbreviations.[7]

    • The quantity of waste.

    • The date of waste generation.[7]

    • The laboratory or room number of origin.[7]

    • The name and contact information of the Principal Investigator.[7]

    • Appropriate hazard pictograms.[7]

  • Storage: The waste container should be stored in a designated satellite accumulation area, such as within a fume hood, away from incompatible materials.[3][4][6] The container must remain closed except when adding waste.[3][4][6]

Disposal Procedure

The disposal of chemical waste is strictly regulated. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][7][8][9]

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer the waste this compound into the designated "Halogenated Organic Waste" container.

  • Container Management: Do not overfill the waste container; it should be filled to no more than three-quarters of its capacity.[10]

  • Request for Pickup: Once the container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[6][7]

  • Empty Container Disposal: An empty container that has held this compound must be triple-rinsed with a suitable solvent.[3][8] The rinsate from this process must also be collected and disposed of as hazardous waste in the same "Halogenated Organic Waste" container.[3][8] After triple-rinsing, the container can often be disposed of as regular trash, but it is essential to deface any hazardous labels first.[8] Always consult your institution's specific policies on empty container disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_container Obtain 'Halogenated Organic Waste' Container fume_hood->waste_container label_container Label Container Correctly waste_container->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste close_container Keep Container Securely Closed transfer_waste->close_container store_safely Store in Designated Satellite Accumulation Area close_container->store_safely contact_ehs Contact EHS for Waste Pickup store_safely->contact_ehs empty_container_disposal Triple-Rinse Empty Container contact_ehs->empty_container_disposal collect_rinsate Collect Rinsate as Hazardous Waste empty_container_disposal->collect_rinsate end End: Proper Disposal Complete collect_rinsate->end

Caption: Disposal Workflow for this compound.

Quantitative Data Summary

ParameterGuidelineSource
Waste Accumulation Limit Typically up to 25 gallons of total chemical waste per laboratory before removal is required.[10]
Reactive Waste Limit No more than one (1) quart of reactive acutely hazardous chemical waste.[10]
Container Fill Level Fill waste containers to no more than 3/4 full.[10]
Empty Container Rinsing Triple rinse with a solvent amount equal to approximately 5% of the container's volume.[8]

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining compliance with institutional and regulatory standards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.